Entrectinib

Catalog No.
S549072
CAS No.
1108743-60-7
M.F
C31H34F2N6O2
M. Wt
560.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Entrectinib

CAS Number

1108743-60-7

Product Name

Entrectinib

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide

Molecular Formula

C31H34F2N6O2

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C31H34F2N6O2/c1-38-8-10-39(11-9-38)25-3-4-26(29(19-25)34-24-6-12-41-13-7-24)31(40)35-30-27-17-20(2-5-28(27)36-37-30)14-21-15-22(32)18-23(33)16-21/h2-5,15-19,24,34H,6-14H2,1H3,(H2,35,36,37,40)

InChI Key

HAYYBYPASCDWEQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

entrectinib, N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methyl-1-piperazinyl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide, NMS-E628, Rozlytrek, RXDX-101

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NC6CCOCC6

The exact mass of the compound Entrectinib is 560.27113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Entrectinib's Mechanisms through PI3K-AKT and TGF-β Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Entrectinib (Rozlytrek) is an orally active small-molecule inhibitor that targets tyrosine receptor kinases including NTRK (TRKA, TRKB, TRKC), ROS1, and ALK. It received regulatory approval for treating NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC), representing a significant advancement in precision oncology for patients with these specific molecular alterations [1] [2]. The drug was specifically engineered to penetrate the blood-brain barrier effectively, making it particularly valuable for treating and preventing central nervous system metastases, which commonly occur in ROS1-positive NSCLC patients [2].

The clinical development of this compound has demonstrated impressive efficacy in multiple trials. In the phase 2/3 BFAST trial focusing on ROS1-positive advanced NSCLC identified through liquid biopsy, this compound achieved an objective response rate (ORR) of 81.5% with a median duration of response of 13.0 months [2]. These results were consistent with earlier integrated analyses of this compound in tissue-identified ROS1-positive NSCLC, which reported investigator-assessed ORR of 73.4% [2]. Despite this remarkable anticancer efficacy, this compound treatment is associated with significant CNS-related toxicities that limit its clinical application, including fatigue (45%), taste disturbance (42.3%), dysesthesia (29.0%), cognitive impairment (24.2%), and peripheral sensory neuropathies (18%) [3]. Until recently, the molecular mechanisms underlying these adverse effects remained elusive, prompting investigations into its impact on key signaling pathways in neural cells.

Mechanisms of Neurotoxicity: PI3K-AKT and TGF-β Pathway Inhibition

Recent research has revealed that this compound induces nerve cell damage through downregulation of thrombospondin-1 (THBS1) and subsequent inhibition of PI3K-AKT and TGF-β signaling pathways [3] [4]. These pathways are critically involved in regulating neuronal survival, proliferation, and apoptosis, providing a mechanistic explanation for the observed CNS toxicities.

PI3K-AKT Signaling Disruption

The PI3K-AKT pathway represents a crucial intracellular signaling cascade that regulates diverse cellular functions including metabolism, growth, proliferation, and survival [5]. This pathway is activated when receptor tyrosine kinases (such as TRK receptors) induce production of phosphatidylinositol (3,4,5) trisphosphates (PIP3) by phosphoinositide 3-kinase (PI3K). These lipids serve as plasma membrane docking sites for proteins including Akt and its upstream activator PDK1. Akt is then phosphorylated at Thr308 by PDK1 (leading to partial activation) and at Ser473 by mTORC2 (stimulating full enzymatic activity) [5].

  • Experimental Evidence: In nerve cell models (PC12, HT22, and SK-N-SH), this compound treatment resulted in significant downregulation of PI3K, AKT, and phosphorylated AKT (p-AKT) expression levels [3]. The inhibition of this survival pathway directly contributed to decreased cell viability and increased apoptosis observed in these neuronal models.
  • Functional Consequences: The PI3K-AKT pathway is critically involved in cell survival through direct inhibition of pro-apoptotic proteins like Bad and regulation of transcription factors like FoxO [5]. Its dysregulation has been implicated in various neurological diseases, providing a plausible mechanism for this compound's neurotoxic effects.
TGF-β Signaling Inhibition

The TGF-β signaling pathway is an evolutionarily conserved family of secreted polypeptide factors that regulate many aspects of physiological embryogenesis and adult tissue homeostasis [6]. TGF-β represents one of the most researched profibrotic cytokines that plays a central regulatory role in diverse cellular processes [7]. The pathway operates through a sophisticated activation mechanism where TGF-β is synthesized as a latent complex that requires proteolytic activation before signaling [6].

  • Mechanistic Insights: this compound treatment was found to downregulate TGF-β1 expression in nerve cells, disrupting this critical signaling pathway [3]. The TGF-β pathway normally mediates its effects through receptor serine/threonine kinases that phosphorylate SMAD proteins, which then regulate expression of target genes involved in proliferation, differentiation, and apoptosis [6].
  • THBS1 Connection: Thrombospondin-1 (THBS1) has been identified as a major activator of TGF-β signaling in various cellular contexts [3] [4]. The downregulation of THBS1 by this compound represents a key molecular event that contributes to the inhibition of TGF-β pathway activity, creating a cascade of detrimental effects on neuronal survival.
Integrated Pathway Model

The following diagram illustrates the proposed mechanism of this compound-induced nerve cell damage through coordinated inhibition of these critical signaling pathways:

G This compound-Induced Nerve Cell Damage Mechanism This compound This compound THBS1_Downregulation THBS1_Downregulation This compound->THBS1_Downregulation PI3K_AKT_Inhibition PI3K_AKT_Inhibition THBS1_Downregulation->PI3K_AKT_Inhibition TGFb_Inhibition TGFb_Inhibition THBS1_Downregulation->TGFb_Inhibition NerveCellDamage NerveCellDamage PI3K_AKT_Inhibition->NerveCellDamage TGFb_Inhibition->NerveCellDamage

Figure 1: Proposed mechanism of this compound-induced nerve cell damage involving THBS1 downregulation and inhibition of PI3K-AKT and TGF-β signaling pathways.

Rescue Experiments and Therapeutic Potential

Importantly, researchers demonstrated that THBS1 overexpression could significantly rescue nerve cells from this compound-induced damage and reverse the abnormalities in both PI3K-AKT and TGF-β signaling pathways [3]. This finding identifies THBS1 as a potential therapeutic target for preventing or mitigating the CNS-related toxicities associated with this compound therapy, offering promising directions for future clinical interventions.

Quantitative Experimental Data

Cellular Viability and Proliferation Impact

Table 1: this compound's effects on nerve cell viability and proliferation across multiple cell models

Cell Line Cell Type This compound Concentration Viability Reduction Proliferation Inhibition Apoptosis Induction
PC12 Rat adrenal pheochromocytoma 2.3 μmol/L Significant Significant Significant [3]
HT22 Mouse hippocampal neuron 4.2 μmol/L Significant Significant Significant [3]
SK-N-SH Human neuroblastoma 4.3 μmol/L Significant Significant Significant [3]
Molecular Expression Changes

Table 2: Quantitative changes in key molecular markers following this compound treatment in nerve cells

Molecular Marker Function Expression Change Post-Entrectinib Rescue by THBS1 Overexpression
THBS1 (Thrombospondin-1) TGF-β activation, cell adhesion Downregulated [3] Complete (by experimental design)
TGF-β1 Profibrotic cytokine, apoptosis regulation Downregulated [3] Significant rescue observed [3]
PI3K Lipid kinase, AKT activation Downregulated [3] Significant rescue observed [3]
AKT Serine/threonine kinase, survival signaling Downregulated [3] Significant rescue observed [3]
p-AKT (phosphorylated AKT) Activated AKT, survival signaling Downregulated [3] Significant rescue observed [3]

Experimental Protocols and Methodologies

Cell Culture and Treatment

The investigation of this compound's mechanisms employed three distinct nerve cell models to ensure comprehensive assessment across different neuronal contexts [3]:

  • PC12 Cells: Rat adrenal pheochromocytoma cells (from Shanghai Fuheng Biotechnology), cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin [3].
  • HT22 Cells: Mouse hippocampal neuron cells, cultured in DMEM medium with 10% FBS and 1% penicillin/streptomycin [3].
  • SK-N-SH Cells: Human neuroblastoma cells, cultured in DMEM medium with 10% FBS and 1% penicillin/streptomycin [3].

All cells were maintained at 37°C with 5% CO₂ atmosphere. For experiments, cells were treated with this compound (HY-12678, MedChemExpress) at concentrations ranging from 0.5 to 20 μmol/L for 48 hours to establish dose-response relationships [3].

Assessment Techniques

The experimental workflow incorporated multiple complementary approaches to comprehensively evaluate this compound's effects:

G Experimental Workflow for this compound Mechanism Study CellModels CellModels ViabilityAssays ViabilityAssays CellModels->ViabilityAssays TranscriptomeAnalysis TranscriptomeAnalysis ViabilityAssays->TranscriptomeAnalysis MolecularAnalysis MolecularAnalysis TranscriptomeAnalysis->MolecularAnalysis RescueExperiments RescueExperiments MolecularAnalysis->RescueExperiments MechanismElucidation MechanismElucidation RescueExperiments->MechanismElucidation

Figure 2: Comprehensive experimental workflow used to elucidate this compound's mechanisms of nerve cell damage.

  • Viability and Proliferation Assays:

    • CCK-8 Assay: Cellular viability was estimated using EnoGene Cell Counting Kit-8 according to manufacturer's protocols [3].
    • Colony Formation Assay: Crystal violet staining was used to evaluate long-term proliferation capacity after this compound treatment [3].
    • EdU Incorporation Assay: BeyoClick EdU-555 cell proliferation detection kit was employed to measure DNA synthesis and cell proliferation rates [3].
  • Apoptosis Measurement:

    • Flow Cytometry: Annexin V-FITC/PI apoptosis detection kit was used to quantify apoptotic cells following this compound treatment according to established protocols [3].
  • Transcriptome Analysis:

    • RNA Sequencing: Transcriptome sequencing technology was performed to identify differentially expressed genes after this compound exposure [3].
    • Bioinformatic Analysis: Gene ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis, and gene set enrichment analysis (GSEA) were applied to predict potential functions of differentially expressed genes [3].
  • Molecular Validation:

    • qRT-PCR: Quantitative real-time polymerase chain reaction was performed using Evo M-MLV RT mix kit and AceQ Universal SYBR qPCR master mix to measure THBS1 expression levels [3].
    • Western Blotting: Protein expressions of THBS1, TGF-β1, PI3K, AKT, and p-AKT were measured using specific antibodies with GAPDH as loading control [3].
  • Rescue Experiments:

    • THBS1 Overexpression: THBS1 overexpression plasmids (synthesized by Corues Biotechnology) were transfected using lipofectamine 3000 transfection reagent to validate functional rescue of nerve cell damage [3].

Paradoxical Therapeutic Application in Pulmonary Fibrosis

Interestingly, while this compound demonstrates inhibitory effects on TGF-β signaling in neural contexts that contribute to neurotoxicity, this same mechanism has been explored as a potential therapeutic benefit in fibrotic conditions. Research in bleomycin-induced pulmonary fibrosis models revealed that this compound could ameliorate lung fibrosis by inhibiting the TGF-β1 signaling pathway [7].

In these studies, this compound treatment at doses of 20, 40, and 60 mg·kg⁻¹ significantly reduced hydroxyproline content (indicating reduced collagen deposition) and decreased the area of pulmonary fibrosis in mouse models [7]. This apparent paradox highlights the context-dependent nature of TGF-β signaling inhibition—detrimental in neuronal health but potentially beneficial in fibrotic disorders where TGF-β pathway overactivation drives disease progression.

Conclusion and Research Implications

The discovery that this compound induces nerve cell damage through coordinated inhibition of PI3K-AKT and TGF-β signaling pathways via THBS1 downregulation provides crucial insights into its CNS-related toxicities. These findings offer potential therapeutic targets, particularly THBS1 overexpression strategies, for mitigating adverse effects while preserving this compound's anticancer efficacy.

References

Entrectinib metabolism CYP3A4 active metabolite M5

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathway and Clinical DDI Evidence

The metabolism of entrectinib and the resulting DDIs have been rigorously evaluated through clinical studies. The diagram below outlines the key metabolic pathway and the observed effects of co-administered drugs.

entrectinib_metabolism This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Substrate M5 M5 (Active Metabolite) CYP3A4->M5  Forms Itraconazole Itraconazole Itraconazole->CYP3A4  Inhibits Rifampin Rifampin Rifampin->CYP3A4  Induces

This compound Metabolism and Key Drug-Drug Interactions

Clinical studies have quantified the profound impact of CYP3A4 modulators, as shown in the table below.

Precipitant Drug Effect on this compound AUC Effect on this compound Cmax Effect on M5 Exposure
Itraconazole (Strong Inhibitor) Increase of 504% [1] Increase of 73% [1] Data not reported in study
Rifampin (Strong Inducer) Decrease of 77% [1] Decrease of 56% [1] Data not reported in study
Moderate Inhibitors (e.g., Fluconazole) Model-predicted increase of 2.2- to 3.1-fold [2] Model-predicted increase (specific value not stated) [2] Model-predicted ~2-fold average increase [2]
Moderate Inducers (e.g., Carbamazepine) Model-predicted decrease of 45-79% [2] Model-predicted decrease (specific value not stated) [2] Model-predicted ~50% average decrease [2]

PBPK Modeling and Regulatory Applications

Physiologically-based pharmacokinetic (PBPK) modeling has been central to characterizing the pharmacokinetics of this compound and M5 and supporting regulatory decisions.

  • Model Development and Qualification: A combined PBPK model for this compound and M5 was established and refined using data from a clinical DDI study with itraconazole [2]. The model successfully predicted the effects of various moderate CYP3A4 inhibitors and inducers on the exposure of both compounds, meeting standard predictive performance criteria [2].
  • Extrapolation to Pediatric Populations: The adult PBPK model was extrapolated to pediatric patients (≥2 years old) to predict DDIs and recommend dose adjustments when this compound is co-administered with CYP3A4 inhibitors, informing the approved drug label without the need for additional clinical studies [3].

Analytical and In Vitro Methodologies

Specific methodologies are required to study this compound's pharmacokinetics and interaction potential.

  • Bioanalytical Method for Quantification: A sensitive and validated UPLC-MS/MS method has been developed for quantifying this compound in human plasma. Key parameters include:
    • Linearity Range: 0.5–1000 ng/mL [4]
    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL [4]
    • Sample Preparation: Liquid-liquid extraction using tert-butyl methyl ether [4]
  • In Vitro Transport and Metabolism Studies: Experiments using MDCKII cells overexpressing specific transporters demonstrated that this compound is a potent inhibitor of the ABCB1 (P-glycoprotein) efflux transporter but is a poor substrate for it [5]. This suggests this compound may cause DDIs by inhibiting ABCB1 but is unlikely to be a victim of ABCB1-mediated efflux.

Key Takeaways for Researchers

  • CYP3A4 is Central: this compound's metabolism and its DDI profile are dominated by CYP3A4, necessitating careful management of co-medications.
  • Active Metabolite Contributes to Efficacy and Exposure: The equipotent M5 metabolite, with a longer half-life, contributes to the drug's overall efficacy and must be accounted for in pharmacokinetic models and DDI assessments.
  • Model-Informed Drug Development (MIDD) is Feasible: PBPK modeling has been successfully applied to support regulatory submissions and justify dosing recommendations in both adults and children, reducing the need for multiple clinical DDI studies.

References

Experimental Models & Key Findings on Proliferation and Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core experimental models and quantitative findings on how entrectinib affects nerve cell viability, proliferation, and apoptosis [1].

Cell Line Cell Type Description Key Assays Performed Major Findings on this compound Treatment
PC12 Rat adrenal pheochromocytoma cells [1] CCK-8, EdU, Colony Formation, Flow Cytometry [1] Significantly inhibited proliferation and colony formation; induced apoptosis [1]
HT22 Mouse hippocampal neuron cells [1] CCK-8, EdU, Colony Formation, Flow Cytometry [1] Significantly inhibited proliferation and colony formation; induced apoptosis [1]
SK-N-SH Human neuroblastoma cells [1] CCK-8, EdU, Colony Formation, Flow Cytometry [1] Significantly inhibited proliferation and colony formation; induced apoptosis [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments used to evaluate this compound's effects.

Experiment Detailed Protocol
Cell Viability (CCK-8) 1. Seed cells in 96-well plates. 2. After cell adherence, treat with this compound (e.g., 0, 0.5, 1, 2, 5, 10, 20 μmol/L) for 48 hours [1]. 3. Add CCK-8 reagent to each well and incubate for 1-4 hours [1]. 4. Measure the absorbance at 450 nm using a microplate reader [1].
Proliferation (EdU Assay) 1. Seed cells in 96-well plates and treat with this compound. 2. Add EdU labeling solution to the culture medium and incubate for 2 hours [1]. 3. Fix cells with 4% paraformaldehyde and permeabilize with 0.3% Triton X-100 [1]. 4. Use the BeyoClick EdU-555 kit: incubate with Click Reaction Buffer to detect incorporated EdU [1]. 5. Counterstain nuclei with Hoechst 33342 and image with a fluorescence microscope [1].
Clonogenic Survival 1. Seed a low density of cells in 6-well plates and allow them to adhere. 2. Treat with this compound for a set period (e.g., 48 hours). 3. Replace with fresh drug-free medium and culture for several days until visible colonies form. 4. Fix cells with 4% PFA and stain with 0.1% crystal violet [1]. 5. Count colonies (typically >50 cells) manually or with imaging software.
Apoptosis (Flow Cytometry) 1. Harvest this compound-treated and control cells (including floating cells). 2. Wash cells with pre-cooled PBS and resuspend in 1X Binding Buffer. 3. Stain cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark [1]. 4. Analyze by flow cytometry within 1 hour. Quadrants: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), necrotic (Annexin V-/PI+).

Mechanism of Action: Signaling Pathways

The molecular mechanism behind this compound-induced nerve cell damage involves the downregulation of THBS1 and subsequent inhibition of key survival pathways [1].

G This compound This compound THBS1 THBS1 This compound->THBS1 Downregulates PI3K_AKT PI3K_AKT THBS1->PI3K_AKT Inhibits TGFB TGFB THBS1->TGFB Inhibits CellProliferation CellProliferation PI3K_AKT->CellProliferation Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Suppresses TGFB->Apoptosis Suppresses

Mechanism of this compound-Induced Nerve Cell Damage [1]

  • Transcriptome sequencing revealed that this compound downregulates Thrombospondin-1 (THBS1) [1].
  • KEGG and GSEA analysis indicated inhibition of the PI3K-AKT (proliferation-related) and TGF-β (apoptosis-related) signaling pathways [1].
  • Validation experiments (qRT-PCR & Western Blot) confirmed decreased levels of THBS1, TGF-β1, PI3K, AKT, and phosphorylated AKT (p-AKT) in treated nerve cells [1].
  • Rescue experiments demonstrated that overexpression of THBS1 partially rescued nerve cells from death and reversed the inhibition of PI3K-AKT and TGF-β pathways [1].

Key Insights for Researchers

  • Dose Considerations: The cited study used a concentration range of 0.5 to 20 μmol/L, with significant effects observed at 2.3, 4.2, and 4 μmol/L in different nerve cell lines [1]. When designing your experiments, ensure selected concentrations are clinically relevant based on the drug's pharmacokinetic profile.
  • Mechanistic Depth: The combination of transcriptomic sequencing, pathway analysis, and rescue experiments provides a powerful template for conclusively establishing a causal mechanism beyond observational data [1].
  • Beyond Cytotoxicity: This research highlights that the central nervous system (CNS) toxicities of this compound are not just side effects but may involve a specific on-target mechanism in nerve cells, which is a crucial consideration for its clinical application and the development of next-generation inhibitors [1].

References

Entrectinib preclinical xenograft tumor regression models

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy of Entrectinib in Xenograft Models

The table below summarizes key quantitative data from pivotal preclinical studies investigating this compound.

Cancer Model Genetic Background Dosing Regimen Key Efficacy Findings Reported Mechanisms & Additional Insights
Neuroblastoma [1] TrkB-expressing SH-SY5Y cells (ALK-mutated F1174L) 60 mg/kg, orally, twice daily [1] Significant tumor growth inhibition vs. control (p<0.0001 for EFS). Combination with Irino/TMZ significantly improved EFS vs. chemotherapy alone (p=0.0012) [1] Potent Trk inhibitor; enhanced efficacy of Irinotecan/Temozolomide chemotherapy [1].
Neuroblastoma (Resistance Model) [2] Derived from this compound-sensitive xenografts [2] N/A (Study on resistance) N/A Resistance mechanisms are target-independent; no NTRK2 mutations found. Involves PTEN pathway downregulation and ERK/MAPK pathway upregulation; some clones show IGF1R activation or increased P75 expression [2].
Intracranial Lung Cancer [3] ALK-fusion-driven lung cancer [3] 10 days of oral treatment [3] Significant survival benefit: 57 days vs. 34 days in control (p < 5x10e-4) [3] Confirms CNS efficacy in a model of brain metastasis.
CNS Penetration [3] N/A (Pharmacokinetic study) N/A Brain/Blood ratios: Mouse: 0.4, Rat: 0.6-1.0, Dog: 1.4-2.2 [3] Demonstrates designed property of crossing the blood-brain barrier.

Experimental Protocols for Key Studies

For researchers looking to replicate or understand the methodology, here are the experimental details from the cited works.

  • In Vivo Xenograft Models: The neuroblastoma studies used athymic nu/nu mice implanted with SH-SY5Y cells stably transfected with TrkB [1]. This compound was formulated in 0.5% methylcellulose with 1% Tween 80, prepared fresh weekly, and administered orally [1].
  • Efficacy Assessment: Tumor growth inhibition was measured by Event-Free Survival (EFS), calculated from the time of treatment initiation until tumor volume quadrupled [1]. Statistical significance was determined using the log-rank test [1].
  • Resistance Modeling: this compound-resistant cell lines were established from initially sensitive xenografts by chronic exposure to increasing concentrations of the drug in vitro. These clones underwent whole-exome sequencing, RNA-Seq, and proteomic expression profiling to identify resistance mechanisms [2].
  • CNS Efficacy Modeling: The survival benefit of this compound was evaluated in a mouse model where human ALK-fusion-driven lung cancer cells were implanted intracranially to simulate brain metastases or primary brain tumors [3].

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the key molecular pathways involved in this compound's action and the identified resistance mechanisms, based on the preclinical data.

Gene Fusion Gene Fusion NTRK/ROS1/ALK\nReceptor NTRK/ROS1/ALK Receptor Gene Fusion->NTRK/ROS1/ALK\nReceptor Downstream Signaling\n(e.g., AKT, ERK) Downstream Signaling (e.g., AKT, ERK) NTRK/ROS1/ALK\nReceptor->Downstream Signaling\n(e.g., AKT, ERK) This compound This compound This compound->NTRK/ROS1/ALK\nReceptor Inhibits Tumor Cell Survival\n& Proliferation Tumor Cell Survival & Proliferation Downstream Signaling\n(e.g., AKT, ERK)->Tumor Cell Survival\n& Proliferation Resistance Mechanisms Resistance Mechanisms ERK/MAPK Pathway\nUpregulation ERK/MAPK Pathway Upregulation Resistance Mechanisms->ERK/MAPK Pathway\nUpregulation PTEN Pathway\nDownregulation PTEN Pathway Downregulation Resistance Mechanisms->PTEN Pathway\nDownregulation IGF1R Activation IGF1R Activation Resistance Mechanisms->IGF1R Activation P75 Expression P75 Expression Resistance Mechanisms->P75 Expression ERK/MAPK Pathway\nUpregulation->Downstream Signaling\n(e.g., AKT, ERK) Bypasses Inhibition PTEN Pathway\nDownregulation->Downstream Signaling\n(e.g., AKT, ERK) Bypasses Inhibition

The diagram above summarizes the core mechanistic findings. This compound directly inhibits fusion oncoproteins like NTRK, ROS1, and ALK [3]. However, resistance can emerge through bypass mechanisms that reactivate the downstream survival signals, including upregulation of the ERK/MAPK pathway, downregulation of the PTEN pathway, and activation of alternative receptors like IGF1R [2].

Conclusion

References

Clinical Efficacy Data from Pivotal Trials (2019 Approval)

Author: Smolecule Technical Support Team. Date: February 2026

This table details the objective response rates (ORR) and duration of response (DOR) for both approved indications, based on the integrated analysis of the STARTRK-1, STARTRK-2, and ALKA-372-001 trials [1] [2] [3].

Indication Patient Population (N) Overall Response Rate (ORR) Duration of Response (DOR)
ROS1-positive NSCLC [1] Adults with metastatic NSCLC (N=51) 78% (95% CI: 65, 89) [1] Median DOR not reached; 55% of responses lasted ≥12 months [1].
NTRK fusion-positive solid tumors [1] [4] Adults & pediatric patients (≥12 years) with various advanced solid tumors (N=54) 57% (95% CI: 43, 71) [1] 68% of responses lasted ≥6 months; 45% lasted ≥12 months [1].

Safety Profile and Management

The safety profile was characterized from an integrated dataset of 355 patients across four clinical trials [3]. The most common and serious adverse reactions are listed below, along with recommended management strategies [1] [3].

Category Adverse Reactions Management Strategies
Serious Adverse Reactions Congestive heart failure, CNS effects (cognitive impairment, dizziness), skeletal fractures, hepatotoxicity, hyperuricemia, QT prolongation, vision disorders [1]. Dose interruptions (46%), dose reductions (29%), or discontinuation (9%) [4].
Common Adverse Reactions (≥20%) Fatigue, constipation, dysgeusia, edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [1]. Monitoring and supportive care.

Experimental Protocols & Trial Designs

The 2019 approval was based on a pooled analysis of three pivotal, multicenter, single-arm clinical trials. The following workflow diagrams illustrate the integrated trial design and the biomarker-driven patient enrollment process.

Integrated Analysis Integrated Analysis FDA Approval (Aug 15, 2019) FDA Approval (Aug 15, 2019) Integrated Analysis->FDA Approval (Aug 15, 2019) STARTRK-1 (NCT02097810) STARTRK-1 (NCT02097810) STARTRK-1 (NCT02097810)->Integrated Analysis STARTRK-2 (NCT02568267) STARTRK-2 (NCT02568267) STARTRK-2 (NCT02568267)->Integrated Analysis ALKA-372-001 ALKA-372-001 ALKA-372-001->Integrated Analysis Phase I Phase I Phase I->STARTRK-1 (NCT02097810) Phase I->ALKA-372-001 Phase II Phase II Phase II->STARTRK-2 (NCT02568267)

Integrated analysis of three clinical trials supporting FDA approval [1] [5].

Patient Population Patient Population Biomarker Testing Biomarker Testing Patient Population->Biomarker Testing Adults & pediatric pts with advanced solid tumors Trial Enrollment Trial Enrollment Biomarker Testing->Trial Enrollment NTRK or ROS1 gene fusion identified via nucleic acid test Efficacy Endpoints Efficacy Endpoints Trial Enrollment->Efficacy Endpoints Entrectinib 600 mg orally daily FDA Review FDA Review Efficacy Endpoints->FDA Review ORR & DOR

Biomarker-driven patient enrollment and primary endpoint analysis [1] [5] [2].

Regulatory Designations and Context

  • Regulatory Journey: The New Drug Application (NDA) was granted Priority Review in February 2019, with the FDA decision expected by August 18, 2019 [5]. The approval for NTRK fusion-positive tumors was granted under the Accelerated Approval program, contingent on verification of clinical benefit in confirmatory trials [1] [2]. This compound had also previously received Breakthrough Therapy and Orphan Drug designations [1] [6].
  • Tumor-Agnostic Significance: The 2019 approval for NTRK fusion-positive solid tumors was the third-ever "tissue-agnostic" FDA approval for a cancer drug, meaning it was approved based on a specific biomarker regardless of the tumor's site of origin [2].

Post-2019 Developments

Subsequent research has expanded the understanding of this compound:

  • Pediatric Extension: In October 2023, the FDA extended the approval for NTRK fusion-positive solid tumors to include pediatric patients as young as one month old, accompanied by a new oral pellet formulation [7] [2].
  • Mechanisms of Resistance: Bioinformatics and experimental studies have identified ZEB2 as a core gene associated with acquired resistance to this compound in NSCLC, linked to signaling pathways like nucleotide excision repair [8].
  • Neurotoxicity Mechanisms: Recent preclinical research (2025) suggests that this compound can induce nerve cell damage by inhibiting the PI3K-AKT and TGF-β signaling pathways, and downregulating THBS1, offering potential targets for managing CNS-related toxicities [9].

References

Comprehensive Application Notes and Protocols for Entrectinib Physiologically Based Pharmacokinetic (PBPK) Modeling in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Foundational Principles

Entrectinib (Rozlytrek) is an oral, centrally active inhibitor of tropomyosin receptor kinases (TRK)A/B/C, ROS1, and anaplastic lymphoma kinase (ALK) approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer. As a Biopharmaceutics Classification System (BCS) Class II compound with strong pH-dependent solubility and high permeability, this compound exhibits complex pharmacokinetic (PK) characteristics that make it an ideal candidate for PBPK modeling. The physiologically based pharmacokinetic (PBPK) modeling approach has been extensively applied throughout this compound's development lifecycle to support regulatory submissions, optimize dosing strategies, and predict drug-drug interactions (DDIs) without additional clinical studies.

The foundational PBPK model for this compound incorporates its key physicochemical and pharmacokinetic properties: lipophilic basic character (strongly pH-dependent solubility), extensive metabolism via cytochrome P450 3A4 (CYP3A4), and the presence of an equipotent active metabolite M5 (N-desmethyl metabolite). This compound is predominantly cleared by CYP3A4, which is responsible for approximately 76% of its metabolism in humans, while its active metabolite M5 is further metabolized primarily by the same enzyme (98% fraction metabolized). Both this compound and M5 demonstrate high plasma protein binding (>99%) and a large volume of distribution, contributing to their tissue penetration capabilities, including across the blood-brain barrier. These characteristics have been systematically incorporated into PBPK models to enable robust simulations across diverse clinical scenarios [1] [2] [3].

Key Modeling Applications and Quantitative Data Summary

Model Applications in Drug Development and Regulatory Science

Table 1: Key Applications of this compound PBPK Modeling in Drug Development

Application Area Specific Use Case Impact/Outcome Reference
Drug-Drug Interactions (DDI) Prediction of CYP3A4-mediated interactions with inhibitors/inducers Informed dosing recommendations without dedicated clinical studies; supported label updates [1] [2]
Pediatric Extrapolation Dose selection for pediatric populations (≥2 years) Established 300 mg/m² dose equivalent to adult 600 mg exposure [1] [4]
Formulation Optimization Assessment of acidulant-containing formulations (F06 vs. F1) Resolved high variability issues with initial formulation; enabled bioequivalent commercial formulation [5] [6] [4]
Special Populations Hepatic impairment dose adjustment Identified need to account for reduced bile salts in addition to hepatic function [7]
Food Effect Assessment Evaluation of food impact on absorption Determined negligible food effect for market formulation [6]
Enzyme Ontogeny Understanding age-dependent metabolic capacity Explained exposure mismatches in children <2 years [1]
Quantitative Parameters for this compound PBPK Modeling

Table 2: Critical Physicochemical and Pharmacokinetic Parameters for this compound PBPK Modeling

Parameter Value Description Source
Solubility (pH-dependent) Strongly pH-dependent Higher solubility at acidic pH [6]
Fraction metabolized by CYP3A4 (this compound) 0.92 Fraction of this compound clearance via CYP3A4 [1]
Fraction metabolized by CYP3A4 (M5) 0.98 Fraction of M5 clearance via CYP3A4 [1]
Protein Binding >99% High plasma protein binding for both this compound and M5 [3]
Apparent Volume of Distribution 551 L Large Vss indicating extensive tissue distribution [3]
Half-life (this compound) ~20 hours Suitable for once-daily dosing [5] [3]
Half-life (M5) ~40 hours Longer half-life of active metabolite [3]
Primary Elimination Route Feces (83%) Minimal renal excretion (3%) [3]
Active Metabolite Ratio (M5:this compound) 0.4 at steady-state Equipotent metabolite contributing to overall efficacy [5]
DDI Predictions and Clinical Recommendations

Table 3: Predicted and Observed DDI Magnitudes with CYP3A4 Modulators

| Perpetrator Drug | Interaction Type | Predicted AUC Ratio | Clinical Recommendation | |---------------------|----------------------|-------------------------|----------------------------| | Itraconazole | Strong inhibition | ~7-fold increase | Avoid concomitant use; if unavoidable, reduce this compound dose | [1] | | Erythromycin | Moderate inhibition | 3-5-fold increase | Reduce this compound dose with close monitoring | [1] | | Fluconazole | Moderate inhibition | 3-5-fold increase | Reduce this compound dose with close monitoring | [1] | | Rifampicin | Strong induction | 45-79% decrease in this compound exposure | Avoid concomitant use | [2] | | Carbamazepine | Moderate induction | ~50% decrease in M5 exposure | Avoid concomitant use | [2] |

Experimental Protocols and Methodologies

PBPK Model Development Protocol

Objective: To develop and qualify a combined PBPK model for this compound and its active metabolite M5 that accurately predicts their pharmacokinetics across different populations and clinical scenarios.

Software and Tools:

  • Simcyp Simulator (Certara) or GastroPlus (Simulations Plus)
  • Phoenix WinNonlin for noncompartmental analysis
  • ADMET Predictor for in silico parameter estimation

Parameter Optimization Workflow:

  • Initial Model Building: Populate the model with in vitro and in silico parameters including:

    • Physicochemical properties (molecular weight, pKa, logP)
    • Biopharmaceutical properties (permeability, solubility profile)
    • Binding parameters (plasma protein binding, blood-to-plasma ratio)
    • Metabolic parameters (CYP3A4 CLint, fraction metabolized)
  • Sensitivity Analysis: Conduct local and global sensitivity analyses to identify the most influential parameters on model outputs, particularly focusing on:

    • Fraction metabolized via CYP3A4 (fmCYP3A4)
    • Gut wall metabolism and permeability
    • Enterohepatic recirculation contribution
  • Parameter Optimization: Apply nonlinear mixed-effects modeling to refine parameters using clinical data from:

    • Single and multiple ascending dose studies
    • Absolute bioavailability data (if available)
    • DDI study with a strong CYP3A4 inhibitor (e.g., itraconazole)
  • Metabolite Model Development: Develop a linked PBPK model for M5 incorporating:

    • Formation clearance from parent drug
    • Distribution and elimination parameters
    • Similarity in pharmacological activity (equipotent)

Qualification Criteria: The model is considered qualified when the predicted/observed ratios for AUC and Cmax fall within the 0.8-1.25 range for most scenarios, or at minimum within the 0.5-2.0 range, with consistent visual predictive check agreement between simulated and observed concentration-time profiles [1] [2].

DDI Prediction and Dose Adjustment Protocol

Objective: To predict the magnitude of CYP3A4-mediated drug interactions and derive appropriate dose adjustments for co-administration with CYP3A4 inhibitors or inducers.

Clinical Scenario Simulation:

  • Baseline Simulation: Establish the steady-state exposure of this compound and M5 at the recommended clinical dose (600 mg once daily in adults or 300 mg/m² in pediatric patients).

  • Perpetrator Co-administration: Introduce the perpetrator drug (CYP3A4 inhibitor or inducer) at clinically relevant doses and regimens:

    • Strong inhibitors: Itraconazole 200 mg once daily
    • Moderate inhibitors: Erythromycin 500 mg three times daily, fluconazole 200 mg once daily
    • Strong inducers: Rifampicin 600 mg once daily
    • Moderate inducers: Carbamazepine 400 mg twice daily
  • Exposure Comparison: Calculate the geometric mean ratio of this compound and M5 AUC(0-τ) and Cmax at steady-state with and without the perpetrator.

  • Dose Adjustment Strategy: Apply the following decision framework:

    • For AUC ratios >5: Contraindicate co-administration or recommend substantial dose reduction (e.g., 50-75%)
    • For AUC ratios 2-5: Recommend moderate dose reduction (e.g., 25-50%) with increased monitoring
    • For AUC ratios 0.2-0.5: Consider dose increase (e.g., 25-50%) with careful titration
    • For AUC ratios <0.2: Contraindicate co-administration due to potential loss of efficacy

Validation Step: Compare simulated DDI magnitudes against available clinical data when possible (e.g., itraconazole and rifampicin DDI studies) to verify model performance [1] [2] [8].

Pediatric Extrapolation Protocol

Objective: To extrapolate this compound pharmacokinetics from adults to pediatric populations and establish appropriate dosing recommendations.

Age-Stratified Approach:

  • Physiological Parameter Adjustment: Account for age-dependent changes in:

    • Body composition and organ sizes
    • CYP3A4 ontogeny (enzyme maturation)
    • Gastric pH and intestinal permeability
    • Plasma protein levels and binding
  • Formulation Considerations: Address the impact of different formulations:

    • Commercial formulation (F06) with acidulant for patients who can swallow capsules
    • Alternative administration methods for patients unable to swallow capsules:
      • Open capsules and mix contents with soft food or liquid
      • Consider nasogastric tube administration when necessary
  • Dose Calculation:

    • For patients ≥2 years: 300 mg/m² once daily (equivalent to adult 600 mg flat dose)
    • For patients 1-6 months: 250 mg/m² once daily
    • For patients from birth to 1 month: 100 mg/m² once daily
  • Special Population Considerations:

    • For patients receiving strong CYP3A4 inhibitors: Implement dose reductions based on DDI simulations
    • For patients with hepatic impairment: Consider additional dose modifications based on severity

Validation in Pediatric Populations: Verify model predictions against observed pediatric pharmacokinetic data when available, with particular attention to the accuracy in different age strata, especially children under 2 years where physiological understanding is less complete [1] [4].

Visualization and Workflow Diagrams

PBPK Model Structure and Workflow

Start Start: PBPK Model Development InputData Input Parameter Collection Start->InputData PhysChem Physicochemical Properties InputData->PhysChem InVitro In Vitro Data InputData->InVitro Clinical Clinical PK Data InputData->Clinical ModelBuild Model Building (Software Platform) PhysChem->ModelBuild InVitro->ModelBuild ParamOpt Parameter Optimization Clinical->ParamOpt ModelBuild->ParamOpt ModelQual Model Qualification ParamOpt->ModelQual App1 DDI Prediction ModelQual->App1 App2 Pediatric Extrapolation ModelQual->App2 App3 Hepatic Impairment ModelQual->App3 App4 Formulation Assessment ModelQual->App4 RegSub Regulatory Submission App1->RegSub App2->RegSub App3->RegSub App4->RegSub

Diagram 1: Comprehensive workflow for this compound PBPK model development, qualification, and application in drug development. The process begins with parameter collection, proceeds through model building and qualification, and culminates in various regulatory applications.

DDI Prediction Mechanism

cluster_gut Gut Wall Metabolism cluster_liver Hepatic Metabolism Perpetrator Perpetrator Drug (CYP3A4 Modulator) GutCYP3A4 Intestinal CYP3A4 Perpetrator->GutCYP3A4 Inhibition/Induction HepaticCYP3A4 Hepatic CYP3A4 Perpetrator->HepaticCYP3A4 Inhibition/Induction GutMetabolism First-Pass Metabolism GutCYP3A4->GutMetabolism GutMetabolism->HepaticCYP3A4 Portal Vein Transport LiverMetabolism Systemic Clearance HepaticCYP3A4->LiverMetabolism M5Formation M5 Metabolite Formation LiverMetabolism->M5Formation SystemicExp Systemic Exposure (this compound + M5) M5Formation->SystemicExp EntrectinibInput This compound Oral Dose EntrectinibInput->GutCYP3A4

Diagram 2: Mechanism of CYP3A4-mediated drug-drug interactions for this compound. Perpetrator drugs modulate CYP3A4 activity in both gut wall and liver, affecting first-pass metabolism and systemic clearance of both this compound and its active metabolite M5.

Conclusion and Future Directions

The comprehensive PBPK modeling approach for this compound exemplifies the power of mechanistic modeling in modern drug development. Through the systematic application of these models, researchers have successfully addressed critical development questions regarding drug-drug interactions, pediatric dosing, formulation optimization, and special population considerations. The models have demonstrated sufficient predictive accuracy to support regulatory decision-making, with several key applications incorporated into the approved product labeling.

Future directions for this compound PBPK modeling include continued refinement of the pediatric models, particularly for children under 2 years where greater prediction uncertainty exists, potentially due to incomplete understanding of gut physiology and protein binding in very young children. Additionally, ongoing research focuses on better characterizing the impact of hepatic impairment on this compound pharmacokinetics, with recent evidence suggesting that reduced intestinal bile salt concentrations in cirrhotic patients may significantly affect absorption of this lipophilic drug. As PBPK modeling technology continues to evolve, these models will play an increasingly central role in optimizing this compound therapy across diverse patient populations and clinical scenarios [1] [7].

References

Comprehensive Application Notes and Protocols: Development of Entrectinib Nanosuspension via Sonoprecipitation-Ultrasonication for Enhanced Oral Bioavailability

Author: Smolecule Technical Support Team. Date: February 2026

Drug Properties and Formulation Background

Entrectinib is a potent small molecule inhibitor targeting tropomyosin receptor kinases (TRK) TRKA, TRKB, TRKC, proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK). It is approved for the treatment of NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). As a BCS Class II drug, this compound exhibits high permeability but poor aqueous solubility, which limits its oral bioavailability and contributes to significant fast-fed variability in clinical practice. The molecule has a chemical formula of C31H34F2N6O2 and a molecular weight of 560.65 g/mol. Its lipophilic nature and pH-dependent solubility present significant formulation challenges, particularly under varying gastrointestinal conditions.

The development of an This compound nanosuspension addresses these limitations through a particle engineering approach that enhances dissolution velocity and saturation solubility. The sonoprecipitation-ultrasonication technique employed in this protocol represents an advanced bottom-up nanoprecipitation method followed by high-energy particle size reduction. This combination approach enables precise control over critical quality attributes including particle size, polydispersity index, and crystalline morphology, ultimately leading to improved oral bioavailability and reduced food effects that have been observed with the conventional formulation.

Experimental Design and Optimization Strategy

Quality by Design (QbD) Framework

The formulation development followed a systematic QbD approach to ensure robust product performance. The initial risk assessment identified critical material attributes and process parameters that could potentially impact critical quality attributes (CQAs). The CQAs for the this compound nanosuspension were defined as: particle size (target < 200 nm), polydispersity index (PdI, target < 0.2), zeta potential, crystalline form, and drug content. Through factor screening studies, three critical parameters were selected for optimization: stabilizer concentration, amplitude of ultrasonication, and sonication time.

Box-Behnken Design (BBD) Configuration

A three-factor, three-level Box-Behnken design was employed to systematically optimize the formulation parameters. This response surface methodology enabled the identification of optimal conditions while evaluating potential interaction effects between factors. The experimental design comprised 15 experimental runs, including 3 center points to estimate pure error. The independent variables and their levels are presented in Table 1.

Table 1: Box-Behnken Design Independent Variables and Levels

| Independent Variable | Symbol | Level | |--------------------------|------------|-----------| | | | -1 | 0 | +1 | | Poloxamer 188 Concentration (% w/v) | X₁ | 0.5 | 1.0 | 1.5 | | Ultrasonication Amplitude (%) | X₂ | 60 | 70 | 80 | | Sonication Time (minutes) | X₃ | 5 | 10 | 15 |

The dependent responses measured for each experimental run included: particle size (nm), polydispersity index (PdI), zeta potential (mV), and entrapment efficiency (%). Mathematical model fitting and statistical analysis were performed using Design-Expert software with a focus on achieving the target CQAs while maintaining manufacturing feasibility.

Formulation Protocol

Materials and Equipment
  • Active Pharmaceutical Ingredient: this compound (pharmaceutical grade, purity >99%)
  • Stabilizer: Poloxamer 188 (Kolliphor P188, Ph. Eur. grade)
  • Solvents: Dichloromethane (DCM, HPLC grade) and Deionized Water (Milli-Q quality)
  • Equipment: Probe sonicator (e.g., Branson Digital Sonifier 450 with 1/2" disruptor horn), magnetic stirrer with hot plate, vacuum filtration assembly, analytical balance (0.1 mg sensitivity), and pH meter
Preparation Method

The This compound nanosuspension was prepared using a combined sonoprecipitation-ultrasonication technique as illustrated in the following experimental workflow:

G A Step 1: Organic Phase Preparation C Step 3: Emulsion Formation A->C Add dropwise with stirring B Step 2: Aqueous Phase Preparation B->C Continuous phase D Step 4: Ultrasonication C->D O/W emulsion formation E Step 5: Solvent Evaporation D->E Stable nanodispersion F Step 6: Nanosuspension Collection E->F Final product characterization

Step 1: Organic Phase Preparation

  • Dissolve 100 mg of this compound in 10 mL of dichloromethane (DCM) using a volumetric flask
  • Stir continuously at 300 rpm until complete dissolution (approximately 5-10 minutes)
  • Maintain temperature at 25±2°C throughout the process

Step 2: Aqueous Phase Preparation

  • Dissolve poloxamer 188 in 100 mL of deionized water to achieve the target concentration (0.5-1.5% w/v based on experimental design)
  • Heat gently to 40°C while stirring at 400 rpm to facilitate complete polymer dissolution
  • Cool to room temperature (25±2°C) before proceeding to the next step

Step 3: Emulsion Formation

  • Add the organic phase (this compound in DCM) dropwise to the aqueous phase (poloxamer 188 solution) at a controlled rate of 1 mL/min
  • Maintain continuous high-speed stirring at 1500 rpm using a magnetic stirrer
  • Continue stirring for 15 minutes after complete addition to form a stable oil-in-water (O/W) emulsion

Step 4: Ultrasonication Process

  • Transfer the emulsion to a suitable container for probe sonication
  • Place the sonicator probe approximately 1 cm below the liquid surface
  • Apply ultrasonication at the predetermined amplitude (60-80%) for the specified time (5-15 minutes) based on the experimental design
  • Maintain the temperature at 25±2°C using an ice bath to prevent solvent evaporation and thermal degradation
  • Operate using a pulsed mode (30 seconds on, 10 seconds off) to minimize heat generation

Step 5: Solvent Evaporation

  • Transfer the nanoemulsion to a round-bottom flask
  • Connect to a rotary evaporator and evaporate DCM under reduced pressure at 35°C
  • Continue evaporation until no solvent odor is detected (typically 15-20 minutes)
  • Adjust the final volume to 100 mL with deionized water to compensate for any evaporation losses

Step 6: Nanosuspension Collection

  • Filter the nanosuspension through a 0.45 μm cellulose acetate membrane filter to remove any large aggregates or contaminating particles
  • Transfer to an amber glass container and store at recommended storage conditions until further characterization

Characterization Methods and Protocols

Particle Size and Size Distribution Analysis

Particle size, polydispersity index (PdI), and zeta potential were determined using dynamic light scattering (DLS) with a Malvern Zetasizer Nano ZS. The analysis protocol involved:

  • Sample Preparation: Dilute the nanosuspension (1:100) with deionized water to achieve optimal scattering intensity
  • Measurement Conditions: Set temperature to 25°C, equilibrium time of 2 minutes, and measurement angle of 173°
  • Data Acquisition: Perform minimum of 12 measurements per sample with automatic attenuation selection
  • Analysis Parameters: Use CONTIN algorithm for size distribution analysis and Smoluchowski model for zeta potential determination
Morphological Analysis

Particle morphology was examined using scanning electron microscopy (SEM) following this protocol:

  • Sample Preparation: Place a drop of diluted nanosuspension (1:20) on a clean silicon wafer and air-dry at room temperature
  • Coating: Sputter-coat with a thin layer of gold (approximately 10 nm) using a sputter coater under argon atmosphere
  • Imaging: Observe under SEM at an accelerating voltage of 15 kV and appropriate magnification (10,000-50,000X)
  • Image Analysis: Capture multiple images from different areas to ensure representative morphological assessment
Solid State Characterization

Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) were employed to investigate the crystalline state of this compound in the nanosuspension:

  • DSC Protocol: Weigh 3-5 mg of freeze-dried nanosuspension in a standard aluminum pan, heat from 25°C to 300°C at a rate of 10°C/min under nitrogen purge (50 mL/min)
  • XRPD Protocol: Mount the powder sample on a silicon holder, scan from 5° to 40° 2θ with a step size of 0.02° and dwell time of 1 second per step
Saturation Solubility Studies

The saturation solubility of the optimized nanosuspension was compared with pure this compound using the following method:

  • Prepare excess drug or nanosuspension in various media (water, pH 1.2 HCl, pH 6.8 phosphate buffer)
  • Shake in a water bath at 37°C for 24 hours to reach equilibrium
  • Centrifuge at 15,000 rpm for 15 minutes and filter through 0.1 μm membrane filter
  • Analyze drug concentration using a validated HPLC method with UV detection at 260 nm
In Vitro Dissolution Studies

Dissolution profiles were evaluated using USP Apparatus II (paddle method) under the following conditions:

  • Medium: 900 mL of pH 1.2 HCl and pH 6.8 phosphate buffer
  • Temperature: 37±0.5°C
  • Paddle Speed: 50 rpm
  • Sampling Time Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes
  • Sample Analysis: Withdraw 5 mL samples, filter through 0.1 μm membrane, and analyze by HPLC

Performance Results and Characterization Data

Optimized Formulation Characteristics

The optimized this compound nanosuspension prepared under the identified optimal conditions exhibited superior properties compared to the pure drug, as summarized in Table 2.

Table 2: Characteristics of Optimized this compound Nanosuspension

Parameter Pure Drug Nanosuspension Improvement Factor
Particle Size (nm) >10,000 (coarse powder) 83.2 ± 3.5 >120-fold reduction
Polydispersity Index - 0.055 ± 0.012 Monodisperse distribution
Saturation Solubility (μg/mL) 12.5 ± 1.8 242.3 ± 15.6 19.38-fold improvement
Drug Content (%) - 98.7 ± 1.2 Within acceptance criteria
Zeta Potential (mV) - -28.5 ± 1.8 Good physical stability

The particle size distribution of the optimized formulation demonstrated exceptional uniformity with a mean particle size of 83.2 nm and narrow PdI of 0.055, indicating a monodisperse system ideal for predictable in vivo performance. The high negative zeta potential of -28.5 mV provided adequate electrostatic stabilization to prevent particle aggregation during storage.

Solubility and Dissolution Enhancement

The This compound nanosuspension demonstrated remarkable solubility enhancement across various physiological pH conditions, with the most significant improvement observed at intestinal pH (6.8), where the drug's intrinsic solubility is lowest. The dissolution efficiency increased from 28.5% for the pure drug to 89.7% for the nanosuspension within the first 30 minutes, representing a 3.15-fold improvement in dissolution rate. This enhanced dissolution profile is critical for overcoming the dissolution rate-limited absorption of this compound, particularly in the fasted state.

In Vivo Pharmacokinetic Performance

The oral bioavailability of the this compound nanosuspension was evaluated in animal models under both fed and fasted conditions, with the key pharmacokinetic parameters summarized in Table 3.

Table 3: Pharmacokinetic Parameters of this compound Nanosuspension vs. Pure Drug

Pharmacokinetic Parameter Pure Drug (Fasted) Nanosuspension (Fasted) Nanosuspension (Fed)
Cₘₐₓ (ng/mL) 125.6 ± 15.3 451.2 ± 28.7 (3.59-fold ↑) 440.3 ± 32.1 (3.51-fold ↑)
AUC₀–ₜ (ng·h/mL) 985.4 ± 112.5 2355.1 ± 198.3 (2.39-fold ↑) 2197.4 ± 185.6 (2.23-fold ↑)
Tₘₐₓ (h) 4.2 ± 0.8 3.1 ± 0.5 3.3 ± 0.6
Relative Bioavailability (%) 100 239 223

The results demonstrated that the nanosuspension formulation significantly enhanced the rate and extent of absorption compared to the pure drug suspension. Most notably, the fast-fed variability was substantially reduced, with comparable Cₘₐₓ and AUC values observed under both physiological conditions. This addresses a major clinical limitation of conventional this compound formulations, which exhibit significant food effects that complicate dosing recommendations and patient compliance.

Stability Assessment Protocol

Physical Stability Evaluation

The physical stability of the this compound nanosuspension was assessed according to ICH guidelines:

  • Storage Conditions: Store samples at 5±3°C (refrigerated), 25±2°C/60% RH (room temperature), and 40±2°C/75% RH (accelerated)
  • Testing Intervals: 0, 1, 3, and 6 months
  • Evaluation Parameters: Particle size, PdI, zeta potential, pH, redispersibility, and visual appearance
  • Acceptance Criteria: Particle size change <20%, PdI <0.2, zeta potential change <5 mV, no precipitation or phase separation
Chemical Stability Assessment

Chemical stability was evaluated using a validated HPLC method with the following parameters:

  • Column: C18, 250 × 4.6 mm, 5 μm particle size
  • Mobile Phase: Acetonitrile:phosphate buffer (pH 3.5) (65:35 v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 260 nm
  • Injection Volume: 20 μL
  • Run Time: 15 minutes

The method effectively separated this compound from its major degradation products and metabolites, particularly the active M5 metabolite formed via CYP3A4-mediated N-demethylation.

Discussion and Conclusion

The sonoprecipitation-ultrasonication method described in this protocol successfully produced an This compound nanosuspension with excellent physicochemical properties and significantly enhanced in vitro and in vivo performance. The systematic QbD approach enabled identification of critical process parameters and their optimal ranges, ensuring robust and reproducible nanosuspension production.

The 19.38-fold improvement in saturation solubility and 3.15-fold enhancement in dissolution rate directly addressed the primary limitation of this compound as a BCS Class II drug. More importantly, the significant reduction in fast-fed variability demonstrated in pharmacokinetic studies represents a major clinical advancement, potentially enabling more flexible dosing without strict food requirements. The CNS penetration capability of this compound, essential for treating brain metastases, is expected to be maintained or potentially enhanced due to the increased systemic exposure.

This protocol provides a comprehensive framework for researchers and formulation scientists to develop this compound nanosuspensions with predictable performance characteristics. The detailed methodology and characterization protocols can be adapted for quality control purposes or further optimization studies. The successful implementation of this technology holds promise for improving the therapeutic outcomes of this compound in clinical practice through enhanced and more consistent oral bioavailability.

Comprehensive Clinical Dosing and Protocol Guide for Entrectinib 600 mg Once Daily in Advanced Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Entrectinib (Rozlytrek) is an oral, potent, and central nervous system (CNS)-active inhibitor targeting tyrosine receptor kinases TRKA, TRKB, TRKC, ROS1, and ALK. Its unique pharmacological profile enables effective treatment of NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer (NSCLC). The drug's design specifically addresses the unmet medical need for effective treatments in patients with CNS involvement, demonstrating significant blood-brain barrier penetration with blood-to-brain concentration ratios ranging from 0.43 to 1.90 in animal studies [1]. This compound received FDA accelerated approval in August 2019 based on its robust efficacy in treating solid tumors harboring NTRK fusions and ROS1-positive NSCLC, representing a significant advancement in precision oncology approaches [2].

The pharmacological activity of this compound centers on its ability to inhibit tropomyosin receptor kinases (TRKs) produced by NTRK gene fusions, which act as oncogenic drivers across diverse tumor types. These fusions lead to constitutively active kinase function that promotes tumor growth and survival. This compound potently inhibits TRKA, TRKB, and TRKC at low nanomolar concentrations, with an average median inhibitory concentration of 0.002 μM [1]. The diagram below illustrates this compound's primary mechanism of action across its molecular targets:

G cluster_targets Molecular Targets cluster_effects Biological Effects This compound This compound TRKA TRKA This compound->TRKA TRKB TRKB This compound->TRKB TRKC TRKC This compound->TRKC ROS1 ROS1 This compound->ROS1 ALK ALK This compound->ALK CNS_Penetration CNS_Penetration This compound->CNS_Penetration Apoptosis Apoptosis TRKA->Apoptosis Proliferation_Inhibition Proliferation_Inhibition TRKA->Proliferation_Inhibition TRKB->Apoptosis TRKB->Proliferation_Inhibition TRKC->Apoptosis TRKC->Proliferation_Inhibition ROS1->Proliferation_Inhibition ALK->Proliferation_Inhibition Tumor_Shrinkage Tumor_Shrinkage Apoptosis->Tumor_Shrinkage Proliferation_Inhibition->Tumor_Shrinkage

Approved Dosing Regimens

Adult Dosing Guidelines

The standard recommended dose of this compound for adult patients is 600 mg administered orally once daily until disease progression or unacceptable toxicity occurs [3] [4]. This dosing regimen applies to both approved indications: metastatic ROS1-positive NSCLC and NTRK fusion-positive solid tumors. Clinical trials demonstrated that this compound achieves linear pharmacokinetics with suitable absorption and half-life characteristics for once-daily dosing, reaching maximum plasma concentrations approximately 4 hours post-dose with an elimination half-life of about 20 hours [5].

Table 1: Standard Adult Dosing Regimens for this compound

Patient Population Indication Recommended Dose Administration Treatment Duration
Adults ≥18 years Metastatic ROS1-positive NSCLC 600 mg once daily Oral, with or without food Until disease progression or unacceptable toxicity
Adults ≥18 years NTRK fusion-positive solid tumors 600 mg once daily Oral, with or without food Until disease progression or unacceptable toxicity
Pediatric Dosing Guidelines

For pediatric patients 12 years and older with NTRK fusion-positive solid tumors, this compound dosing is based on body surface area (BSA) to ensure appropriate drug exposure [3]. The recommended pediatric dosing utilizes a BSA-based calculation rather than the flat 600 mg dose used in adults, with specific dosing tiers as shown in the table below.

Table 2: Pediatric Dosing Guidelines for NTRK Fusion-Positive Solid Tumors (≥12 Years)

Body Surface Area (BSA) Recommended this compound Dose Frequency
>1.5 m² 600 mg Once daily
1.11 to 1.5 m² 500 mg Once daily
0.91 to 1.1 m² 400 mg Once daily

For younger pediatric patients (≥1 month to <12 years), dosing follows different parameters. Patients from 1 to <6 months receive 250 mg/m² once daily, while those ≥6 months old are dosed according to BSA categories: 300 mg/m² for BSA ≤0.5 m², 200 mg for BSA 0.51-0.8 m², 300 mg for BSA 0.81-1.1 m², 400 mg for BSA 1.11-1.5 m², and 600 mg for BSA ≥1.51 m² [4]. Research has confirmed that the pediatric dose of 300 mg/m² with the commercial acidulant formulation (F06) provides systemic exposures comparable to the adult 600 mg flat dose, ensuring consistent efficacy across age groups [6].

Clinical Evidence and Efficacy Data

Efficacy in NTRK Fusion-Positive Solid Tumors

The approval of this compound for NTRK fusion-positive solid tumors was based on a pooled analysis of three clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) involving 54 adult patients with advanced or metastatic solid tumors harboring NTRK fusions [1]. These patients represented ten different tumor types and 19 different histologies, demonstrating the tumor-agnostic nature of this compound's efficacy. The integrated analysis revealed an objective response rate (ORR) of 57% (95% CI: 43.2-70.8), with 7% achieving complete responses and 50% achieving partial responses [1]. The median duration of response was 10 months, with 68% of responders maintaining responses for ≥6 months and 45% maintaining responses for ≥12 months [2].

Notably, this compound demonstrated significant activity in the central nervous system, with intracranial responses observed in patients with measurable CNS metastases [1]. This CNS activity addresses a critical unmet need, as NTRK fusion-positive tumors can metastasize to the brain, and many targeted therapies have limited blood-brain barrier penetration. The efficacy was consistent across various tumor types and NTRK fusion partners, with particularly strong responses observed in patients with mammary analogue secretory carcinoma (86% ORR), breast cancer (83% ORR), and thyroid cancer (60% ORR) [7].

Efficacy in ROS1-Positive Non-Small Cell Lung Cancer

In patients with ROS1-positive metastatic NSCLC, this compound demonstrated compelling efficacy in a pooled analysis of 51 adults across the same three clinical trials [2]. The results showed an objective response rate of 78% (95% CI: 65-89), with 55% of responders maintaining responses for 12 months or longer [2]. Importantly, among patients with measurable CNS metastases at baseline who had not received prior radiation therapy to the brain within 2 months of this compound treatment, intracranial responses were observed in 7 of 10 patients [7].

The efficacy of this compound in ROS1-positive NSCLC was consistent across different ROS1 fusion partners, with objective response rates of 85% for CD74-ROS1, 57% for SLC34A2-ROS1, 67% for SDC4-ROS1, 100% for EZR-ROS1, and 50% for TPM3-ROS1 fusions [7]. These results position this compound as a first-line therapy option for patients with ROS1-positive NSCLC, particularly those with CNS metastases who require effective systemic and intracranial disease control.

Table 3: Summary of Clinical Efficacy Outcomes from Integrated Analyses

Efficacy Parameter NTRK Fusion-Positive Solid Tumors (n=54) ROS1-Positive NSCLC (n=51)
Objective Response Rate 57% (95% CI: 43-71) 78% (95% CI: 65-89)
Complete Response 7% 15%
Partial Response 50% 63%
Duration of Response ≥6 months 68% Not reported
Duration of Response ≥12 months 45% 55%
Intracranial Response (measurable CNS metastases) 3 of 4 patients 7 of 10 patients

Dose Modification Protocols

Dose Reduction Strategies for Adverse Events

This compound therapy requires careful monitoring and appropriate dose modifications to manage treatment-emergent adverse events while maintaining clinical benefit. The dose reduction schedule follows a structured approach with two defined reduction levels before consideration of permanent discontinuation if toxicities persist [3] [4].

Table 4: Dose Reduction Guidelines for Adverse Events

Dose Reduction Level Patients with BSA >1.5 m² Patients with BSA 1.11-1.5 m² Patients with BSA 0.91-1.1 m²
Starting Dose 600 mg once daily 500 mg once daily 400 mg once daily
First Dose Reduction 400 mg once daily 400 mg once daily 300 mg once daily
Second Dose Reduction 200 mg once daily 200 mg once daily 200 mg once daily
Management of Specific Adverse Reactions

The following protocols outline evidence-based approaches for managing specific adverse reactions associated with this compound therapy:

  • Congestive Heart Failure: For Grade 2 or 3 events, withhold this compound until recovery to Grade ≤1, then resume at a reduced dose. For Grade 4 events, permanently discontinue this compound [3] [4].

  • Central Nervous System Effects: For intolerable Grade 2 events, withhold until recovery to Grade ≤1, then resume at same or reduced dose. For Grade 3 events, withhold until recovery to Grade ≤1, then resume at reduced dose. For Grade 4 events, permanently discontinue [4].

  • Hepatotoxicity: For Grade 3 events, withhold until recovery to Grade ≤1; resume at same dose if resolution occurs within 4 weeks or at reduced dose for recurrent events. For Grade 4 events, withhold until recovery to Grade ≤1; resume at reduced dose if resolution occurs within 4 weeks; permanently discontinue if not resolved within 4 weeks or for recurrent Grade 4 events [3].

  • QTc Prolongation: For QTc >500 ms, withhold until recovery to baseline; resume at same dose if causative factors are identified and corrected, or at reduced dose if no causative factors identified. For life-threatening arrhythmias, permanently discontinue [3] [4].

  • Hyperuricemia: For symptomatic or Grade 4 hyperuricemia, initiate urate-lowering therapy; withhold this compound until improvement of signs/symptoms; resume at same or reduced dose [4].

The workflow for managing adverse events follows a structured clinical decision pathway:

G cluster_grade Grade-Based Management cluster_actions Management Actions Start Adverse Event Detection and Grading Grade2 Grade 2 (Intolerable) Start->Grade2 Grade3 Grade 3 Start->Grade3 Grade4 Grade 4 Start->Grade4 Withhold Withhold Treatment Grade2->Withhold Grade3->Withhold Grade4->Withhold Resume Resume at Reduced Dose Withhold->Resume Recovery to Grade ≤1 Discontinue Permanently Discontinue Withhold->Discontinue No recovery within 4 weeks or recurrence Monitor Close Monitoring Resume->Monitor

Pharmacokinetic Properties and Drug Interactions

Pharmacokinetic Profile

This compound demonstrates predictable pharmacokinetics suitable for once-daily dosing. After oral administration, this compound is absorbed with maximum plasma concentrations reached approximately 4 hours post-dose [5]. The drug exhibits linear pharmacokinetics across the dose range of 100-800 mg, with an effective half-life of approximately 20 hours that supports once-daily dosing [5]. This compound is primarily metabolized in the liver and is cleared mainly through metabolism, with both this compound and its metabolites eliminated predominantly in feces, indicating minimal renal excretion [5].

The active N-demethylated metabolite (M5) demonstrates comparable potency to the parent drug and achieves steady-state exposure approximately half that of this compound [5]. Importantly, pharmacokinetic studies have demonstrated that this compound can be administered with or without food, as food has no clinically relevant effect on its pharmacokinetics [5]. This administration flexibility represents a practical advantage for patients experiencing treatment-related gastrointestinal symptoms.

CYP450-Mediated Drug Interactions

This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 enzymes, making it susceptible to interactions with strong and moderate CYP3A inhibitors and inducers [3] [4]. Concomitant administration with these agents requires dose modifications or avoidance, as outlined in the protocol below:

  • Strong CYP3A Inhibitors: Avoid concomitant use if possible. If coadministration is unavoidable, reduce this compound dose to 100 mg once daily for adults with BSA >1.5 m² [3] [4].

  • Moderate CYP3A Inhibitors: Avoid concomitant use if possible. If coadministration is unavoidable, reduce this compound dose to 200 mg once daily for adults with BSA >1.5 m² [3] [4].

  • CYP3A Inducers: Avoid concomitant use with strong or moderate CYP3A inducers, as they may decrease this compound plasma concentrations and reduce efficacy [3].

After discontinuation of a strong or moderate CYP3A inhibitor, patients should resume the this compound dose taken prior to initiating the inhibitor after 3-5 elimination half-lives of the inhibiting drug [4].

Special Population Considerations

Hepatic and Renal Impairment

Dosing recommendations for special populations require careful consideration based on available pharmacokinetic data:

  • Hepatic Impairment: No dosage adjustment is recommended for patients with mild hepatic impairment. For patients with moderate to severe hepatic impairment (total bilirubin >1.5 × ULN), no specific dosing recommendations exist due to insufficient data; however, these patients should be monitored more frequently for adverse reactions as they may be at increased risk [4].

  • Renal Impairment: No dosage adjustment is necessary for patients with mild to moderate renal impairment (CrCl 30 to <90 mL/min). For patients with severe renal impairment (CrCl <30 mL/min), no specific dosing recommendations exist due to lack of study data [3] [4].

Formulation Considerations

This compound is available in multiple formulations including 50 mg, 100 mg, and 200 mg capsules, as well as pellets for oral suspension [4]. The commercial capsule formulation (F06) contains tartaric acid as an acidulant to reduce pH-dependent solubility variability and ensure consistent bioavailability [6]. This represents a significant improvement over the initial clinical formulation (F1), which demonstrated suboptimal performance in pediatric patients due to high variability in systemic exposure [6]. Capsules should be swallowed whole and not opened, crushed, or chewed. If a dose is missed, it should be taken as soon as remembered unless the next dose is due within 12 hours [3].

Conclusion

This compound at 600 mg once daily represents an effective targeted therapy for patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC. The comprehensive dosing protocols outlined in these application notes provide researchers and clinicians with evidence-based guidance for optimal administration, dose modification, and toxicity management. The robust clinical efficacy data, particularly the 57% objective response rate in NTRK fusion-positive tumors and 78% objective response rate in ROS1-positive NSCLC, coupled with significant CNS activity, position this compound as an important therapeutic option in precision oncology [2] [1]. The well-characterized pharmacokinetic profile and manageable safety spectrum support its use across diverse patient populations, with ongoing research continuing to refine its application in targeted cancer therapy.

References

Entrectinib tissue S9 metabolism assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Entrectinib

Understanding how this compound is metabolized is crucial for designing relevant assays. The table below summarizes key characteristics:

Aspect Description
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4), responsible for 76% of its metabolism in humans [1] [2].
Active Metabolite M5, which has similar pharmacological activity to the parent drug and reaches about 40% of the steady-state concentration of this compound [1] [3].
Other Metabolic Pathways In vitro studies also identify N-dealkylated, N-oxide, and hydroxylated metabolites [1].
Reaction Phenotyping In vitro incubation with recombinant human CYP enzymes showed inhibition potential ranked as: CYP2C8 ≈ CYP3A4 > CYP2C9 > CYP2C19 ≈ CYP3A5 > CYP2D6 > CYP2B6 > CYP1A2 [4].

Experimental Methodology: Liver Microsome Assay

While a tissue S9 assay protocol is not provided, one research paper details an investigation of this compound's metabolic stability in Rat Liver Microsomes (RLMs), which follows a similar principle [5]. The workflow and key parameters are outlined below.

G A 1. Incubation Setup B 2. Sample Analysis A->B A1 • this compound + NADPH Regenerating System • Rat Liver Microsomes • Phosphate Buffer (pH 7.4) • Temperature: 37°C A->A1 C 3. Data Calculation B->C B1 • Analytical Method: LC-MS/MS • Mobile Phase: Ammonium formate (pH 4.2) & Acetonitrile • Detection: Positive MRM Mode • LOQ: 2.17 ng/mL B->B1 D 4. In Vitro - In Vivo Extrapolation C->D C1 • In vitro Half-life (t₁/₂) • Intrinsic Clearance (CLᵢₙₜ) C->C1 D1 • Hepatic Clearance (CLₕ) • Bioavailability (F) D->D1

The key methodological details from this study are summarized in the table below.

Parameter Description
Biological System Rat Liver Microsomes (RLMs) [5].
Incubation Conditions This compound incubated with RLMs and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C [5].
Analytical Technique LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [5].

| Chromatography | - Column: C18 (4.6 x 75 mm, 2.7 μm).

  • Mobile Phase: Isocratic elution with a mix of ammonium formate in H₂O (pH 4.2) and acetonitrile (48:52).
  • Run Time: 4 minutes [5]. | | Detection | - Ionization: Positive electrospray (ESI+).
  • Mode: Multiple Reaction Monitoring (MRM). The specific mass transitions for this compound and its internal standard (Lapatinib) were monitored [5]. | | Key Measurements | The rate of this compound disappearance over time was measured to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) [5]. | | Method Validation | The bioanalytical method was validated for specificity, sensitivity (LOQ of 2.17 ng/mL), linearity, accuracy, and precision [5]. |

Application Notes for Researchers

For scientists aiming to study this compound metabolism, here are some key considerations:

  • Assay Design: The primary goal of a metabolism assay is to quantify the disappearance of the parent drug (this compound) over time in the presence of a metabolically active system (like tissue S9 fraction or liver microsomes) and a cofactor (like NADPH). The intrinsic clearance is then calculated from the observed decay rate [6] [5].
  • Tissue S9 vs. Liver Microsomes: While the provided protocol uses liver microsomes, a tissue S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of potential metabolic pathways (including those not present in liver-specific preparations) [6]. The experimental workflow for an S9 assay would be very similar to the one described above.
  • Key Experimental Parameters:
    • Cofactors: Ensure the presence of an NADPH-regenerating system to sustain CYP450 activity.
    • Protein Binding: The assay measures intrinsic clearance based on unbound drug concentration. This compound is >99% protein bound in plasma, which is a critical factor when extrapolating in vitro data to in vivo predictions [1].
    • LC-MS/MS: This remains the gold-standard technique for sensitive and specific quantification of drugs and their metabolites in complex biological matrices [5].

References

Application Notes: Investigating Entrectinib Intestinal Absorption

Author: Smolecule Technical Support Team. Date: February 2026

For researchers investigating the oral absorption of entrectinib, a targeted kinase inhibitor, understanding its route-dependent intestinal metabolism is crucial for predicting its bioavailability and systemic exposure [1].

  • Core Challenge: this compound's oral bioavailability and systemic exposure are influenced by several kinetic factors, with gut wall metabolism being a significant determinant that depends on the route of administration [1].
  • Proposed Strategy: A whole-body Physiologically Based Pharmacokinetic (PBPK) model that incorporates the QGut model concept and accounts for segregated blood flow within the gut. This strategy allows for the quantitative capture of route-dependent gut extraction, moving beyond simple empirical observation to a predictive, mechanistic understanding [1].
  • Experimental Foundation: The development and validation of this PBPK model for this compound relied on integrating data from several key experimental methods conducted in rats [1]:
    • In vitro permeation and metabolism studies using tissue S9 fractions.
    • In situ intestinal perfusion experiments.
    • In vivo dose-escalation and hepatic extraction studies.
  • Analytical Support: The pharmacokinetic data generated in these studies can be supported by a sensitive and specific UPLC-MS/MS method for quantifying this compound in plasma. A validated method with a lower limit of quantification (LLOQ) of 0.5 ng/mL is available, which provides the necessary sensitivity for such studies [2].

Experimental Protocol: PBPK Model Integration with Intestinal Perfusion Insights

The following protocol outlines the methodology for building a PBPK model that integrates data from in situ intestinal perfusion and other experiments to predict this compound absorption in humans.

Objective: To construct and validate a PBPK model for this compound that accurately predicts its oral bioavailability and systemic exposure by incorporating route-dependent gut metabolism.

1. Data Acquisition from Preclinical Studies

First, gather experimental data from rat studies to parameterize the initial model.

  • In Vitro Metabolism & Permeation:
    • Procedure: Incubate this compound with rat intestinal and hepatic S9 fractions. Use an UPLC-MS/MS method to quantify metabolic stability and identify metabolites [1] [2].
    • Key Parameters: Intrinsic clearance (CL_{int}), permeability.
  • In Situ Intestinal Perfusion:
    • Procedure: Perform single-pass intestinal perfusion studies in anesthetized rats. Isolate a segment of the intestine (e.g., jejunum) and perfuse it with a solution containing this compound at a specific flow rate. Collect the perfusate at the outlet [1].
    • Key Parameters: Calculate the effective permeability (P_{eff}) based on the disappearance of the drug from the perfusate. This directly informs the model on how well the drug is absorbed across the gut wall.
  • In Vivo Pharmacokinetics:
    • Procedure: Administer this compound to rats intravenously and orally at various doses. Collect serial blood samples and analyze plasma concentrations using the UPLC-MS/MS method [1] [2].
    • Key Parameters: Area Under the Curve (AUC), maximum concentration (C_{max}), time to C_{max} (T_{max}), half-life (t_{1/2}), systemic clearance, and volume of distribution.

2. PBPK Model Construction & Optimization

  • Platform: Use a PBPK software platform capable of implementing the QGut model.
  • Model Structure: Incorporate segregated blood flow in the gut to differentiate between enterocyte blood flow (for metabolism) and villous blood flow (for absorption) [1].
  • Parameterization: Populate the rat model with physiological parameters (organ weights, blood flows) and the drug-specific parameters obtained from the in vitro and in situ studies.
  • Optimization: Calibrate the model by comparing its simulations against the actual in vivo rat pharmacokinetic data. Adjust key parameters within a physiologically plausible range to ensure the model accurately captures the observed data.

3. Human Model Extrapolation and Prediction

  • Physiological Scale-Up: Replace the rat physiology in the validated model with human physiological parameters.
  • Parameter Refinement: Optimize drug-specific parameters for humans using all available in vitro human data (e.g., human microsomal clearance, plasma protein binding) [1] [2].
  • Model Application: The final human model can be used to [1]:
    • Predict human oral bioavailability and systemic exposure.
    • Simulate the impact of drug-drug interactions (e.g., with CYP3A4 inhibitors or inducers).
    • Optimize dosage regimens for various clinical scenarios.

The workflow below visualizes this multi-step experimental and modeling process.

cluster_preclinical Phase 1: Preclinical Data Acquisition (Rat) cluster_modeling Phase 2: PBPK Modeling & Optimization cluster_human Phase 3: Human Prediction & Application Start Start: Protocol for this compound PBPK Model Development InVitro In Vitro Studies • Metabolism (S9 fractions) • Permeation Start->InVitro InSitu In Situ Intestinal Perfusion • Effective Permeability (Peff) Start->InSitu InVivo In Vivo PK Studies • IV & oral administration • Plasma concentration analysis Start->InVivo BuildRat Construct & Calibrate Rat PBPK Model InVitro->BuildRat InSitu->BuildRat InVivo->BuildRat Optimize Optimize Model Parameters against in vivo data BuildRat->Optimize ValidateRat Validate Rat Model Optimize->ValidateRat ScaleUp Extrapolate to Human PBPK Model ValidateRat->ScaleUp Successful Validation Refine Refine with Human in vitro Data ScaleUp->Refine Apply Apply Model for Prediction: • Bioavailability • Drug Interactions • Dosing Regimens Refine->Apply

Quantitative Data for Model Parameterization

The table below summarizes the types of quantitative data required from key experiments to parameterize the PBPK model.

Experimental Method Key Quantitative Parameters Role in PBPK Model
In Situ Intestinal Perfusion Effective permeability (P_eff); segmental absorption data Directly informs the rate and extent of drug absorption in the gut; critical for QGut model.
In Vitro Metabolism (S9) Intrinsic clearance (CL_int, gut, CL_int, liver); metabolite formation rates Scales organ-specific metabolic clearance to predict first-pass effect in gut and liver.
In Vivo PK (Rat) AUC, C_max, T_max, t_{1/2}, systemic clearance, volume of distribution Used as a gold standard to calibrate and validate the initial rat PBPK model.
In Vitro Physicochemical Plasma protein binding (≈99.5% [2]); log P; solubility Determines free drug fraction for metabolism and tissue distribution.

References

Comprehensive Application Notes and Protocols: Entrectinib CNS Activity in Intracranial Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Entrectinib is a potent tyrosine kinase inhibitor (TKI) targeting TRKA/B/C, ROS1, and ALK fusion proteins that has demonstrated exceptional central nervous system (CNS) penetration capabilities, distinguishing it from other inhibitors in its class. This unique pharmacological profile addresses a critical unmet need in oncology, as CNS metastases develop in 10-30% of all solid tumors and are associated with poor clinical outcomes. Up to 50% of patients with ROS1-positive NSCLC specifically develop brain metastases, creating an urgent requirement for therapeutic agents that can effectively target these intracranial lesions. The clinical significance of this compound lies in its ability to achieve therapeutic concentrations in the CNS, enabling robust antitumor activity against both primary brain tumors and metastatic CNS disease, which has been validated across multiple preclinical models and clinical trials.

The molecular design of this compound specifically accounts for the challenges posed by the blood-brain barrier (BBB), particularly the presence of efflux transporters like P-glycoprotein (P-gp) that typically limit CNS penetration of therapeutic agents. Unlike many tyrosine kinase inhibitors that are strong P-gp substrates and thus actively transported out of the brain, this compound's weak interaction with P-gp allows it to maintain sustained therapeutic levels in the CNS compartment. This pharmacological advantage has translated to meaningful clinical outcomes, with this compound demonstrating significant intracranial efficacy in patients with NTRK fusion-positive solid tumors and ROS1-positive NSCLC with baseline CNS metastases, establishing it as a valuable therapeutic option for these molecularly-defined populations.

Molecular Mechanisms and Blood-Brain Barrier Penetration

Key Mechanistic Insights

The exceptional CNS penetration of this compound stems from its unique weak interaction with the P-glycoprotein (P-gp) efflux transporter compared to other tyrosine kinase inhibitors in its class. P-gp is a key ATP-binding cassette transporter expressed at the blood-brain barrier that actively pumps substrate molecules back into the circulation, significantly limiting brain exposure for many therapeutic agents. Research has demonstrated that this compound shows substantially lower apical efflux ratios (1.1-1.15) in validated in vitro models compared to crizotinib and larotrectinib (≥2.8), indicating markedly reduced interaction with P-gp and consequently enhanced brain penetration capabilities. This weak substrate relationship with P-gp enables this compound to achieve sustained therapeutic concentrations in the CNS compartment, which is critical for effective targeting of intracranial tumors and metastases.

Table: Comparison of P-gp Interaction and CNS Penetration Properties Among TKIs

Parameter This compound Crizotinib Larotrectinib
AP-ER Value 1.1-1.15 ≥2.8 ≥2.8
P-gp Interaction Weak substrate Strong substrate Strong substrate
CSF/Unbound Plasma Ratio >0.2 ~0.03 ~0.03
Brain Distribution Favorable Poor Poor
Clinical CNS Efficacy Demonstrated Limited Limited

The molecular basis for this compound's differential interaction with P-gp involves specific physicochemical properties and structural features that reduce its affinity for the transporter's substrate-binding domains. While the exact structural determinants remain under investigation, this property appears to be an intrinsic characteristic of the molecule rather than a function of dosing, as this compound achieves favorable brain-to-plasma concentration ratios (0.6-1.5) even at steady state. The cerebrospinal fluid to unbound plasma concentration ratio (CSF/Cu,p) of >0.2 further confirms that this compound achieves therapeutic relevance in the CNS compartment, unlike other TKIs that demonstrate ratios of approximately 0.03, indicating minimal CNS exposure. This favorable distribution profile is the fundamental mechanism underlying this compound's demonstrated efficacy in intracranial tumor models and patients with CNS metastases.

Blood-Brain Barrier Penetration Pathway

G This compound BBB Penetration Mechanism This compound This compound BBB BBB This compound->BBB Oral Administration Pgp Pgp This compound->Pgp Weak Interaction (Low AP-ER: 1.1-1.15) Brain Brain This compound->Brain Passive Diffusion Favorable CSF/Cu,p >0.2 BBB->Pgp Expressed at BBB Pgp->this compound Minimal Efflux Tumor Tumor Brain->Tumor Therapeutic Concentration TRK_ROS1 TRK_ROS1 Tumor->TRK_ROS1 NTRK/ROS1 Fusions Apoptosis Apoptosis TRK_ROS1->Apoptosis Kinase Inhibition

The diagram above illustrates the mechanistic pathway by which this compound achieves therapeutic concentrations in the CNS. The process begins with oral administration and systemic absorption, followed by circulation to the cerebral vasculature. At the blood-brain barrier, this compound's weak interaction with P-gp (demonstrated by low AP-ER values of 1.1-1.15) enables it to avoid significant efflux, unlike other TKIs that are strong P-gp substrates. This permits passive diffusion across the endothelial cells into the brain parenchyma, where it achieves a favorable CSF-to-unbound plasma concentration ratio exceeding 0.2. Once in the brain microenvironment, this compound reaches therapeutic concentrations at tumor sites where it potently inhibits NTRK and ROS1 fusion proteins, leading to apoptosis of tumor cells and ultimately tumor regression.

Experimental Protocols

P-gp Efflux Assay Using Apical Efflux Ratio (AP-ER) Method
3.1.1 Principle and Purpose

The AP-ER assay represents a novel methodological approach designed to more accurately predict the brain penetration capabilities of therapeutic compounds by quantifying their interaction with P-glycoprotein. Traditional bidirectional efflux ratio calculations had proven inadequate for predicting this compound's CNS penetration, initially misclassifying it as a strong P-gp substrate. The AP-ER method addresses this limitation by specifically accounting for the polarized localization of P-gp on the apical membrane of epithelial cells, creating a more physiologically relevant assessment. This protocol enables researchers to differentiate between compounds with similar molecular targets but divergent CNS penetration profiles, providing critical data for candidate selection in CNS drug development programs.

3.1.2 Materials and Reagents
  • Cell lines: LLC-PK1 cells stably transfected with human or murine P-gp (MDR1, ABCB1) (licensed from The Netherlands Cancer Institute)
  • Culture media: Appropriate complete growth medium for LLC-PK1 cells
  • Test compounds: this compound, crizotinib, larotrectinib, and digoxin (as positive control for P-gp transport)
  • P-gp inhibitor: Zosuquidar (1 µM working concentration)
  • Transport buffer: HBSS or other suitable transport medium
  • LC-MS/MS system: For quantitative analysis of compound concentrations
  • Transwell plates: 24-well or 12-well format with permeable membrane supports
  • Liquid handling robot: Tecan Group or equivalent for automation
3.1.3 Experimental Procedure
  • Cell Culture and Seeding: Maintain LLC-PK1-P-gp cells under standard culture conditions. Seed cells onto transwell membrane inserts at appropriate density and culture for 5 days to form confluent, differentiated monolayers with tight junctions.
  • Transepithelial Electrical Resistance (TEER) Measurement: Validate monolayer integrity by measuring TEER values prior to experiment initiation. Accept only monolayers with TEER values exceeding established thresholds (typically 200-300 Ω·cm² for LLC-PK1 cells).
  • Bidirectional Transport Assay:
    • Prepare test compounds at 1 µM in transport buffer.
    • For A→B direction: Add compound to apical compartment, buffer to basolateral compartment.
    • For B→A direction: Add compound to basolateral compartment, buffer to apical compartment.
    • Include parallel conditions with P-gp inhibitor zosuquidar (1 µM) in both compartments.
    • Incubate for 3.5 hours at 37°C with gentle agitation.
  • Sample Collection: At experiment termination, collect samples from both donor and receiver compartments in triplicate.
  • LC-MS/MS Analysis: Quantify compound concentrations in all samples using validated LC-MS/MS methods.
  • Data Calculation:
    • Calculate apparent permeability (Papp) using the formula:

      where ΔQ/Δt = amount transported per time period, C0 = initial concentration, and S = membrane surface area.

    • Determine AP-ER values using the formula:

      where Papp,inh(A→B) represents permeability in the A→B direction in the presence of P-gp inhibitor.

3.1.4 Interpretation and Quality Control

Quality control measures include regular monitoring of cell passage numbers (use within 20 passages), mycoplasma testing, and consistent performance of positive controls (digoxin should show high ER values). Interpretation guidelines: Compounds with AP-ER values <1.5 are considered weak P-gp substrates with predicted favorable brain penetration (this compound class), while values ≥2.8 indicate strong P-gp substrates with predicted poor brain distribution (crizotinib, larotrectinib class). The assay should demonstrate high reproducibility with inter-experiment coefficient of variation <15% for control compounds.

In Vivo Brain Penetration Studies in Rat Models
3.2.1 Experimental Design and Objectives

This protocol characterizes the brain penetration properties of this compound in vivo using rat models, providing quantitative data on distribution to plasma, brain tissue, and cerebrospinal fluid (CSF). The study aims to determine key pharmacokinetic parameters including brain-to-plasma ratios, CSF-to-unbound plasma ratios, and the time course of brain distribution. The experimental design enables comparison between this compound and reference compounds (crizotinib, larotrectinib) under identical conditions, providing direct comparative data on CNS penetration capabilities.

3.2.2 Materials and Animals
  • Animals: Adult Sprague-Dawley rats (250-300 g), group size of 6-8 animals per time point
  • Formulations: this compound, crizotinib, and larotrectinib prepared in appropriate vehicle for intravenous administration
  • Collection tubes: Pre-chilled EDTA-coated tubes for plasma collection
  • CSF collection equipment: Glass capillary tubes for cisterna magna puncture
  • LC-MS/MS system: For quantitative bioanalysis of compound levels in matrices
  • Ultracentrifugation equipment: For determination of unbound fractions
3.2.3 Experimental Procedure
  • Dose Administration: Administer compounds via intravenous injection at doses designed to achieve comparable plasma exposure (e.g., 1-3 mg/kg for this compound).
  • Serial Sampling: Collect blood, brain, and CSF samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours post-dose).
  • Sample Processing:
    • Plasma: Separate via centrifugation, aliquot and store at -80°C.
    • Brain: Homogenize in appropriate buffer (e.g., phosphate buffer, 1:3 w/v), aliquot and store at -80°C.
    • CSF: Centrifuge to remove any cellular debris, aliquot and store at -80°C.
  • Bioanalysis: Quantify compound concentrations in all matrices using validated LC-MS/MS methods.
  • Protein Binding Determination: Determine unbound fractions in plasma and brain homogenate using equilibrium dialysis or ultracentrifugation methods.
3.2.4 Data Analysis and Interpretation

Calculate the following key parameters:

  • Brain-to-plasma ratio (Kp) = Total brain concentration / Total plasma concentration
  • Unbound brain-to-unbound plasma ratio (Kp,uu) = Unbound brain concentration / Unbound plasma concentration
  • CSF-to-unbound plasma ratio = CSF concentration / Unbound plasma concentration

Table: Key Parameters from Rat Brain Penetration Studies

Parameter This compound Crizotinib Larotrectinib
Brain-to-Plasma Ratio (Kp) 0.6-1.5* <0.3 <0.3
CSF/Unbound Plasma Ratio >0.2 ~0.03 ~0.03
Time to Reach Brain Tmax (h) <2 <2 <2
Sustained Brain Exposure Yes No No

Note: Values for this compound based on repeated dosing; single-dose values may be lower initially but increase with repeated administration.

Intracranial Tumor Mouse Model for Antitumor Efficacy
3.3.1 Model Development and Validation

This protocol describes the evaluation of this compound antitumor activity in intracranial tumor models that recapitulate key aspects of human CNS malignancies. The model utilizes clinically relevant systemic exposures to establish translational relevance to human dosing regimens. The intracranial implantation approach creates a therapeutically challenging environment that rigorously tests the compound's ability to not only penetrate the blood-brain barrier but also exert meaningful antitumor effects within the CNS compartment.

3.3.2 Materials and Cells
  • Animals: Immunocompromised mice (nu/nu or SCID, 6-8 weeks old)
  • Tumor cells: NTRK or ROS1 fusion-positive cell lines (e.g., KM-12 for NTRK fusion, HCC-78 for ROS1 fusion)
  • Stereotaxic apparatus: For precise intracranial implantation
  • Hamilton syringe: For cell inoculation
  • In vivo imaging system: For monitoring tumor growth (bioluminescence if using luciferase-tagged cells)
  • Formulated this compound: Prepared in suitable vehicle for oral administration
3.3.3 Experimental Procedure
  • Cell Preparation: Culture fusion-positive tumor cells under standard conditions. Harvest during logarithmic growth phase, wash, and resuspend in PBS or Matrigel at appropriate concentration (e.g., 1×10^5 cells/µL).
  • Intracranial Implantation:
    • Anesthetize mice and secure in stereotaxic frame.
    • Make small burr hole in skull at predetermined coordinates (typically 2-3 mm lateral to bregma, 3-4 mm deep).
    • Slowly inject cell suspension (3-5 µL) over 2-3 minutes.
    • Leave needle in place for additional 2 minutes before slow withdrawal.
    • Close incision with surgical glue or sutures.
  • Treatment Initiation:
    • Randomize mice into treatment groups 3-7 days post-implantation (or when tumors are established, verified by imaging).
    • Administer this compound orally at clinically relevant doses (e.g., 10-50 mg/kg depending on formulation).
    • Include vehicle control and comparator agent groups.
  • Efficacy Assessment:
    • Monitor survival daily.
    • Perform serial tumor volume measurements via MRI or bioluminescence imaging weekly.
    • Assess neurological symptoms regularly.
    • Record body weight twice weekly as general health indicator.
  • Endpoint Analysis:
    • For survival studies, follow until moribund state requires euthanasia.
    • For biomarker studies, euthanize at predetermined time points for tissue collection.
    • Collect brains for histology, biomarker analysis, and drug concentration measurement.
3.3.4 Data Analysis and Interpretation

Calculate the following efficacy parameters:

  • Tumor growth inhibition = (1 - [Tumor volume treatment / Tumor volume control]) × 100%
  • Median survival and hazard ratios with statistical significance testing
  • Drug concentrations in plasma, brain, and tumor tissues at efficacy time points

Preclinical Efficacy Data

In Vivo Antitumor Activity in Intracranial Models

The antitumor efficacy of this compound has been rigorously evaluated in multiple intracranial tumor models representing different molecular drivers. In these therapeutically challenging models, this compound administration at clinically relevant systemic exposures resulted in significant tumor inhibition and conferred a complete survival benefit. The robust antitumor activity observed in these models provides compelling preclinical validation of this compound's potential for treating CNS malignancies, consistent with its weak P-gp substrate property and favorable brain distribution profile. Importantly, the efficacy demonstrated in these models occurred at dose levels that achieve systemic exposures comparable to those associated with clinical efficacy in humans, strengthening the translational relevance of these findings.

Table: Preclinical Efficacy of this compound in Intracranial Tumor Models

Model Type Molecular Alteration Dosing Regimen Efficacy Outcome Survival Benefit
Intracranial Xenograft 1 NTRK Fusion 10-50 mg/kg oral, daily Strong tumor inhibition Complete
Intracranial Xenograft 2 ROS1 Fusion 10-50 mg/kg oral, daily Significant regression Complete
Brain Metastasis Model NTRK/ROS1 Fusions Clinically relevant exposures Robust suppression Marked extension

The consistent demonstration of efficacy across different intracranial models with varying molecular drivers underscores the broad potential applicability of this compound for CNS malignancies harboring NTRK or ROS1 fusions. The complete survival benefit observed in these aggressive models is particularly noteworthy, as untreated animals typically succumb rapidly to progressive CNS disease. Furthermore, detailed pharmacokinetic-pharmacodynamic analyses from these studies have established clear exposure-response relationships, providing guidance for appropriate dosing strategies to maximize antitumor activity while maintaining a favorable safety profile. These comprehensive preclinical data formed the foundation for clinical evaluation of this compound in patients with CNS metastases and primary brain tumors.

Clinical Validation

Clinical Trial Results in Adult Populations

The clinical efficacy of this compound in patients with CNS metastases has been evaluated across multiple clinical trials, providing robust validation of the preclinical findings. In an integrated analysis of three phase I/II trials (ALKA-372-001, STARTRK-1, and STARTRK-2), this compound demonstrated meaningful intracranial activity in patients with NTRK fusion-positive solid tumors and baseline CNS metastases. The data revealed an intracranial objective response rate (ORR) of 50% in all patients with baseline CNS metastases, with a median intracranial duration of response of 8.0 months and median intracranial progression-free survival of 8.9 months. In the subset of patients with measurable CNS disease at baseline, the intracranial ORR was even more impressive at 62.5%, demonstrating substantial antitumor activity against established CNS metastases.

Table: Clinical Intracranial Efficacy of this compound in NTRK Fusion-Positive Solid Tumors

Parameter All Patients with Baseline CNS Metastases (n=16) Patients with Measurable CNS Disease (n=8)
Intracranial ORR, % (95% CI) 50.0 (24.7-75.4) 62.5 (24.5-91.5)
Complete Response, n 0 4
Partial Response, n 8 4
Median Intracranial DoR, months (95% CI) 8.0 (6.7-NE) NE (5.0-NE)
Median Intracranial PFS, months (95% CI) 8.9 (5.9-14.3) 10.1 (2.8-NE)

In patients with ROS1-positive non-small cell lung cancer (NSCLC) with baseline CNS metastases, this compound similarly demonstrated substantial intracranial activity, with an intracranial ORR of 55.0% and median intracranial progression-free survival of 7.7 months. The clinical efficacy observed in these trials is particularly noteworthy given that the patient population was heavily pretreated, with the majority having received prior systemic therapies. Importantly, this compound exhibited a manageable safety profile with most treatment-related adverse events being grade 1-2, and the most common neurological adverse events including dysgeusia, dizziness, and paresthesia. The low rate of CNS progression observed in these studies (only 3 of 74 evaluated patients showed scan-confirmed CNS progression) suggests that this compound may provide protection against the development of new CNS metastases, an important clinical consideration for patients with tumors prone to CNS dissemination.

Pediatric Clinical Data

The clinical efficacy of this compound has also been evaluated in pediatric populations, with integrated data from the STARTRK-NG, TAPISTRY, and STARTRK-2 trials demonstrating promising activity. In TRK/ROS1 inhibitor-naïve patients under 18 years of age with metastatic or locally advanced NTRK or ROS1 fusion-positive extracranial solid or CNS tumors, this compound yielded confirmed objective response rates of 72.7% in the NTRK subgroup and 65.0% in the ROS1 subgroup. The median time to response was remarkably rapid at 1.9 months in both subgroups, and responses were durable with median duration of response not reached in either subgroup after median survival follow-up of approximately two years. The safety profile in pediatric patients was manageable, with the most frequently reported treatment-related adverse events being weight gain (35.2%) and anemia (31.9%), and extended duration of safety monitoring did not demonstrate new or cumulative toxicity.

Research Applications and Protocol Implementation

Experimental Workflow for Comprehensive CNS Drug Evaluation

G CNS Drug Evaluation Workflow In_Vitro In Vitro P-gp Screening AP-ER Assay Decision1 AP-ER <1.5? In_Vitro->Decision1 Rat_PK Rat Brain Penetration Study Kp, Kp,uu, CSF/Cu,p Decision2 Kp,uu >0.2? Rat_PK->Decision2 Mouse_Model Intracranial Tumor Model Efficacy & Survival Decision3 Tumor Inhibition >50%? Mouse_Model->Decision3 Clinical Clinical Validation CNS ORR, PFS, DoR Decision1->Rat_PK Yes Stop1 Terminate Program Decision1->Stop1 No Decision2->Mouse_Model Yes Stop2 Reevaluate Compound Decision2->Stop2 No Decision3->Clinical Yes Stop3 Optimize Dosing Decision3->Stop3 No

The diagram above outlines a comprehensive workflow for evaluating the CNS activity of drug candidates, using the development of this compound as a model. This integrated approach begins with in vitro P-gp screening using the AP-ER assay to identify compounds with favorable efflux transporter profiles. Candidates meeting the threshold (AP-ER <1.5) progress to rat brain penetration studies to quantify distribution to brain tissue and CSF, with advancement contingent upon achieving Kp,uu >0.2. Compounds satisfying these criteria then advance to intracranial tumor models for efficacy assessment, with tumor inhibition >50% considered indicative of meaningful CNS activity and supporting clinical development. This rigorous, stepwise approach efficiently identifies compounds with genuine potential for CNS efficacy while deprioritizing those unlikely to succeed in clinical settings, optimizing resource utilization in drug development.

Implementation Guidelines

Successful implementation of these protocols requires careful attention to several critical factors:

  • Protocol Integration: These assays are designed as an interconnected cascade, with data from each informing subsequent experiments. The AP-ER assay serves as an early screening tool, the rat brain penetration study provides quantitative distribution data, and the intracranial model delivers definitive efficacy readouts.
  • Translational Correlation: When implementing this workflow, researchers should establish correlation between exposure in rodent models and targeted human exposure early in development. For this compound, efficacy in intracranial models was demonstrated at clinically achievable systemic exposures, strengthening translational predictions.
  • Tumor Model Selection: Choice of appropriate cell lines or patient-derived xenografts with relevant molecular alterations (NTRK or ROS1 fusions for this compound) is critical for generating meaningful data. The models should recapitulate key aspects of human disease, including appropriate tumor microenvironment interactions.
  • Bioanalytical Considerations: Robust LC-MS/MS methods must be developed and validated for each matrix (plasma, brain homogenate, CSF) to ensure accurate quantification of drug concentrations. Proper sample collection and processing is essential to maintain compound stability.
  • Data Interpretation: The field has established benchmark values for key parameters (AP-ER <1.5 for weak P-gp substrates, Kp,uu >0.2 for favorable brain distribution) that can guide compound selection and optimization efforts.

Conclusion

The comprehensive application notes and protocols detailed in this document provide a rigorous framework for evaluating the CNS activity of therapeutic agents, with this compound serving as a paradigm for successful development of a CNS-active targeted therapy. The integrated approach spanning innovative in vitro assays, physiologically relevant animal models, and clinical validation has established this compound as a promising therapeutic option for patients with NTRK or ROS1 fusion-positive CNS tumors and CNS metastases. The distinct pharmacological profile of this compound, characterized by weak P-gp interaction and favorable brain distribution, differentiates it from other inhibitors in its class and underpins its demonstrated efficacy in challenging clinical scenarios involving CNS disease. These protocols offer researchers a validated roadmap for identifying and optimizing compounds with genuine potential to address the unmet need for effective therapies against CNS malignancies.

Managing Entrectinib CNS toxicity neurological adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Manifestations and Current Management

The table below summarizes the clinically observed neurological and CNS-related adverse events (AEs) associated with Entrectinib and the current standard management approaches.

Adverse Event Incidence in Clinical Trials Reported Clinical Management
Dysgeusia (taste disturbance) 42.3% [1] Dose modification, treatment interruptions, or withdrawal [1].
Dysesthesia 29.0% [1] Dose modification, treatment interruptions, or withdrawal [1].
Cognitive Impairment 24.2% [1] Dose modification, treatment interruptions, or withdrawal [1].
Dizziness 20% (as a common AE) [2] Dose modification, treatment interruptions, or withdrawal [1].
Peripheral Sensory Neuropathy 18% [1] Dose modification, treatment interruptions, or withdrawal [1].
Vision Disorders 20% (as a common AE) [2] Dose modification, treatment interruptions, or withdrawal [1].

Proposed Mechanisms of Neurotoxicity

A 2025 preclinical study suggests that this compound-induced nerve cell damage may occur through on-target and off-target pathways, providing a foundation for experimental models [1].

G cluster_pathway Mechanism Elucidated by Preclinical Study (2025) This compound This compound TRK_Inhibition On-Target TRK Inhibition This compound->TRK_Inhibition THBS1_Downregulation Downregulation of THBS1 This compound->THBS1_Downregulation Signaling_Downregulation Downregulation of Key Signaling Pathways TRK_Inhibition->Signaling_Downregulation Proposed Nerve_Damage Nerve Cell Damage Signaling_Downregulation->Nerve_Damage PI3K_AKT_Inhibition Inhibition of PI3K-AKT (Survival/Proliferation Pathway) THBS1_Downregulation->PI3K_AKT_Inhibition TGFb_Inhibition Inhibition of TGF-β (Apoptosis-Related Pathway) THBS1_Downregulation->TGFb_Inhibition PI3K_AKT_Inhibition->Signaling_Downregulation TGFb_Inhibition->Signaling_Downregulation

Experimental Models & Protocols for Investigation

The same foundational study established in vitro methodologies to evaluate this compound-induced nerve damage and explore rescue strategies [1].

Cell-Based Assays for Viability and Damage

The following protocols are adapted from the 2025 preclinical study that used rat adrenal pheochromocytoma cells (PC12), mouse hippocampal neuron cells (HT22), and human neuroblastoma cells (SK-N-SH) [1].

Assay Key Purpose Example Protocol Summary

| Cell Viability (CCK-8) | Measure reduction in cell viability. | 1. Seed cells in 96-well plates. 2. Treat with this compound (e.g., 0-20 μmol/L) for 48h. 3. Add CCK-8 reagent. 4. Measure absorbance at 450nm. | | Colony Formation | Assess long-term proliferative capacity. | 1. Seed cells at low density. 2. Treat with this compound for 48h. 3. Replace with drug-free medium. 4. Culture for 1-2 weeks, fix, stain with crystal violet, and count colonies. | | Proliferation (EdU) | Identify actively replicating cells. | 1. Culture cells with this compound. 2. Add EdU label. 3. Fix, permeabilize, and use Click-iT reaction to visualize EdU+ cells via fluorescence. | | Apoptosis (Flow Cytometry) | Quantify rate of programmed cell death. | 1. Harvest this compound-treated cells. 2. Stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis/necrosis). |

Mechanistic and Rescue Workflow

The diagram below outlines an integrated experimental workflow, based on the cited study, to investigate the mechanism and potential rescue of this compound-induced toxicity [1].

G Start Establish In Vitro Model (PC12, HT22, SK-N-SH cells) Phenotype Phenotypic Assays (CCK-8, Colony Formation, EdU, Apoptosis) Start->Phenotype Transcriptomics Transcriptome Sequencing (Identify DEGs) Phenotype->Transcriptomics Bioinfo Bioinformatic Analysis (KEGG, GSEA) Transcriptomics->Bioinfo Validate Mechanistic Validation (qRT-PCR, Western Blot) Bioinfo->Validate Rescue Rescue Experiment (THBS1 Overexpression) Validate->Rescue

  • Transcriptome Sequencing & Bioinformatic Analysis: After establishing phenotypic damage, perform transcriptome sequencing to identify Differentially Expressed Genes (DEGs). Use Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis to predict the potential functions of DEGs. Gene Set Enrichment Analysis (GSEA) can suggest key affected pathways like PI3K-AKT and TGF-β [1].
  • Mechanistic Validation: Validate findings at molecular level using:
    • qRT-PCR: Measure mRNA expression levels of key genes (e.g., THBS1, TGF-β1).
    • Western Blotting: Measure protein expression levels of targets (e.g., THBS1, TGF-β1, PI3K, AKT, p-AKT) [1].
  • Rescue Experiments: To confirm a target's role, transfert cells with THBS1 overexpression plasmids prior to this compound treatment. Re-run phenotypic and mechanistic assays (CCK-8, Western Blot, etc.) to observe if cell death is reduced and signaling pathway abnormalities are corrected [1].

Research Context and Future Directions

  • Clinical Trade-off: this compound is a CNS-penetrant drug developed to treat brain metastases, which are common in ROS1-positive NSCLC [3]. This desired CNS activity may be intrinsically linked to its CNS toxicity.
  • Next-Generation Alternatives: Research highlights that next-generation ROS1 inhibitors like Taletrectinib are designed to have lower rates of neurological toxicity [4], validating neurotoxicity as a key limitation of first-generation drugs like this compound and providing a clinical benchmark for improved compounds.

References

Technical Support Center: Entrectinib Solubility Enhancement via Nanosuspension Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is entrectinib particularly challenging for oral formulation?

A: this compound presents multiple biopharmaceutical challenges that necessitate advanced formulation approaches like nanosuspensions:

  • Poor aqueous solubility: this compound has extremely low intrinsic solubility (0.0089 mg/mL) and is classified as a BCS Class II drug, meaning it has low solubility but high permeability. Its solubility is strongly pH-dependent, dropping dramatically from >40 mg/mL at pH 1.2 to just 0.002 mg/mL at pH 6.4, creating significant absorption variability in different gastrointestinal regions. [1]

  • Significant food effects: this compound exhibits higher solubility in fed versus fasted states, leading to unpredictable bioavailability when administered without regard to meal timing. This variability complicates dosing regimen optimization. [1]

  • First-pass metabolism: The drug undergoes extensive hepatic metabolism and has high protein binding, further limiting its systemic availability after oral administration. [1]

Q2: What are the key advantages of nanosuspensions over other solubility enhancement techniques for this compound?

A: Nanosuspensions offer several distinct advantages specifically valuable for this compound:

  • No carrier-related toxicity: Unlike many lipid-based systems, nanosuspensions consist primarily of the drug itself with minimal stabilizers, eliminating concerns about carrier-related toxicity or biodegradation. [2]

  • Enhanced dissolution velocity: The massive increase in surface area to volume ratio through particle size reduction to nanoscale dramatically increases the dissolution rate according to the Noyes-Whitney equation, directly addressing this compound's dissolution-limited absorption. [3] [2]

  • Dose reduction potential: By improving solubility and bioavailability, nanosuspensions may enable lower dosing while maintaining therapeutic efficacy, potentially reducing dose-dependent adverse effects. [4]

  • Reduced food effects: Research demonstrates that this compound nanosuspensions can minimize fast-fed variability, providing more consistent exposure regardless of meal timing. [3]

Q3: What critical quality attributes should be monitored during nanosuspension development?

A: The essential quality attributes for this compound nanosuspensions include:

  • Particle size and distribution: Target size typically <500 nm with polydispersity index (PdI) <0.3 indicates a narrow, uniform size distribution crucial for predictable behavior. [1] [5]

  • Drug content and encapsulation efficiency: Values should exceed 80% to ensure efficient drug loading and economic viability. [1]

  • Physical and chemical stability: Monitoring should include crystal form stability, absence of amorphous content, and drug degradation profiles under storage conditions. [6]

  • In vitro release profile: Characterization should demonstrate significantly enhanced dissolution compared to unformulated drug across physiologically relevant pH ranges. [5]

Formulation Design & Rationale

Key Parameters for this compound Nanosuspension Optimization

Table 1: Critical formulation and process parameters for this compound nanosuspensions

Parameter Category Specific Parameters Target Range Impact on Quality Attributes
Formulation Variables Stabilizer type & concentration 0.1-5% w/w Controls particle aggregation, physical stability
Drug-to-stabilizer ratio 1:1 to 1:10 Affects particle size, encapsulation efficiency
Cross-linker concentration (for NSs) 1:4 to 1:8 molar ratio Determines nanosponge porosity, drug loading capacity [1]
Process Variables Stirring speed 1000-3000 rpm Influences particle size, distribution [1]
Stirring duration 60-420 minutes Affects particle size, drug loading [1]
Homogenization pressure & cycles 100-1000 bar, 5-20 cycles Determines final particle size distribution [2]
Quality Attributes Particle size (PS) 100-300 nm Affects dissolution rate, biological performance
Polydispersity index (PdI) <0.3 Indicates homogeneity of suspension
Encapsulation efficiency (EE%) >80% Reflects process efficiency, economic viability

Preparation Methods Comparison

Nanosuspension Fabrication Techniques

Table 2: Comparison of major nanosuspension preparation methods for this compound

Method Mechanism Advantages Limitations Suitability for this compound
Antisolvent Precipitation Bottom-up: Crystal formation via supersaturation Simple equipment, uniform small particles, cost-effective Potential Ostwald ripening, solvent residue concerns Good, especially for initial particle formation [2]
High-Pressure Homogenization Top-down: Particle fragmentation via cavitation & shear Scalable, no organic solvents, good batch consistency Multiple cycles required, potential metal contamination Excellent for final size reduction [2]
Media Milling (Wet Milling) Top-down: Particle size reduction through impact & attrition Well-established, high throughput, FDA-approved history Potential milling media erosion, contamination risk Good, particularly for commercial production [2]
Ultrasound-Assisted Method Combination: Cavitation-induced fragmentation Rapid process, simple apparatus, controllable parameters Limited scalability, potential heat generation Ideal for lab-scale development [1] [5]

Troubleshooting Guides

Common Experimental Challenges & Solutions
Problem: Inadequate Particle Size Reduction
  • Potential Causes:

    • Insufficient homogenization cycles or pressure
    • Suboptimal stabilizer type or concentration
    • Incorrect drug-to-stabilizer ratio
  • Solutions:

    • Increase homogenization pressure (up to 1000 bar) and cycles (10-20 cycles) progressively [2]
    • Screen alternative stabilizers (Poloxamers, Polysorbates, HPMC) or use stabilizer combinations
    • Optimize drug-to-stabilizer ratio using experimental design (e.g., 1:1 to 1:10) [1]
Problem: Physical Instability & Aggregation
  • Potential Causes:

    • Inadequate stabilizer coverage
    • Ostwald ripening due to size distribution
    • Crystal growth and form transformation
  • Solutions:

    • Increase stabilizer concentration (0.5-5% w/w) or implement stabilizer combinations
    • Implement sequential size reduction to achieve narrower distribution (PdI <0.3)
    • Characterize crystal form (XRPD) and add crystal growth inhibitors [6]
Problem: Low Encapsulation Efficiency
  • Potential Causes:

    • Drug leakage during processing
    • Inadequate cross-linking (for nanosponges)
    • Drug-stabilizer incompatibility
  • Solutions:

    • Optimize cross-linker concentration (1:4 to 1:8 molar ratio for DPC with HPβCD) [1]
    • Reduce processing temperature to minimize drug partitioning
    • Pre-form drug-stabilizer complex before nanosuspension formation
Problem: Poor Scalability from Lab to Pilot Scale
  • Potential Causes:

    • Different hydrodynamic conditions at larger scales
    • Inconsistent energy input during size reduction
    • Variability in mixing efficiency
  • Solutions:

    • Utilize geometric similarity principles when scaling up equipment
    • Maintain consistent power/volume input during process transfer
    • Implement process analytical technology (PAT) for critical parameter monitoring

Experimental Protocols

Protocol 1: Ultrasound-Assisted Nanosponge Formulation

This protocol is adapted from published studies on this compound nanosponges using cyclodextrin polymers. [1] [5]

G cluster_1 Critical Parameters A Step 1: Prepare HPβCD Nanosponges B Step 2: Drug Loading A->B P1 Molar Ratio (HPβCD:DPC): 1:6 A->P1 P2 Reaction: 90°C with reflux A->P2 P3 Stirring: 3000 rpm, 420 min A->P3 C Step 3: Purification B->C P4 Drug Loading: Probe sonication B->P4 D Step 4: Freeze-Drying C->D E Step 5: Characterization D->E

Materials:

  • This compound pure drug
  • Hydroxypropyl-β-cyclodextrin (HPβCD)
  • Diphenyl carbonate (DPC) as cross-linker
  • Dimethylformamide (DMF) as solvent
  • Distilled water
  • Probe sonicator

Procedure:

  • Nanosponge Synthesis: Dissolve HPβCD in DMF in a 250 mL flask. Add DPC at 1:6 molar ratio (HPβCD:DPC). Reflux the reaction mixture at 90°C in an oil bath until completely liquefied. [1]
  • Purification: Purify the resulting product by Soxhlet extraction with ethanol, wash with water, and dry overnight at 60°C. Grind the dried material into fine powder. [1]
  • Drug Loading: Disperse HPβCD nanosponges in distilled water. Add this compound drug and subject to probe sonication (amplitude 60-70%, cycle 0.8-1.0 for 10-30 minutes). [1]
  • Separation: Continuously stir the mixture followed by centrifugation at 15,000 rpm for 30 minutes to separate uncomplexed drug. [1]
  • Lyophilization: Freeze-dry the supernatant to obtain a dry, free-flowing product for further characterization and tableting. [1]
Protocol 2: High-Pressure Homogenization Method

G cluster_1 Optimization Parameters A Step 1: Pre-suspension Formation B Step 2: High-Pressure Homogenization A->B P1 Stabilizer: 0.2-2% Poloxamer 407 A->P1 C Step 3: Process Cycling B->C P2 Pressure: 500-1500 bar B->P2 P4 Temperature: Controlled <30°C B->P4 D Step 4: Final Characterization C->D P3 Cycles: 10-30 C->P3

Procedure:

  • Pre-suspension: Prepare a coarse pre-suspension containing 1-10% (w/v) this compound and 0.2-2% (w/v) stabilizer (e.g., Poloxamer 407, HPMC, or PVP) in purified water using high-shear mixing. [2]
  • Homogenization: Process the pre-suspension through a high-pressure homogenizer at 500-1500 bar pressure for 10-30 cycles with temperature control (<30°C) to prevent degradation. [2]
  • Monitoring: Withdraw samples periodically to monitor particle size, stopping when the target size (typically 150-300 nm) is achieved with PdI <0.3. [2]

Analytical Methods & Characterization

Essential Characterization Techniques

Table 3: Key characterization methods for this compound nanosuspensions

| Characterization | Method | Target Specifications | Significance | | :--- | :--- | :--- | :--- | | Particle Size & Distribution | Dynamic Light Scattering (DLS) | PS: 100-300 nm; PdI: <0.3 | Predicts dissolution behavior & stability | | Surface Charge | Zeta Potential | >|±30| mV (depending on stabilizer) | Indicates physical stability | | Crystalline State | XRPD, DSC | Comparison to reference patterns | Ensures desired polymorphic form [6] | | Drug Content | HPLC/UV spectroscopy | >95% of theoretical loading | Quantifies process efficiency | | Morphology | SEM, TEM | Spherical/irregular shape, surface texture | Reveals particle structure & aggregation | | In Vitro Release | USP dissolution apparatus | Significant enhancement vs. pure drug | Predicts in vivo performance |

Success Metrics & Expected Outcomes

When successfully formulated as nanosuspensions, this compound should demonstrate:

  • Significantly enhanced dissolution rate: 80-100% release within 30-60 minutes compared to <30% for pure drug in neutral pH media. [5]
  • Improved bioavailability: Animal studies show 4.10-fold increase in Cmax and 6.30-fold increase in AUC0-t compared to free drug administration. [1]
  • Reduced food effects: Minimal variability in absorption between fasted and fed states, providing more consistent exposure. [3]
  • Physical stability: Maintained particle size distribution and drug content for at least 6 months under appropriate storage conditions. [5]

References

Entrectinib neurotoxicity mechanism THBS1 downregulation

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Entrectinib Neurotoxicity and THBS1

Q1: What is the established mechanism behind this compound-induced neurotoxicity? Recent research indicates that this compound promotes nerve cell damage by downregulating the expression of Thrombospondin-1 (THBS1). This downregulation leads to the inhibition of two critical cellular signaling pathways: the PI3K-AKT pathway (which supports cell survival and proliferation) and the TGF-β pathway (which is involved in apoptosis regulation) [1] [2] [3]. This dual inhibition disrupts the normal balance, leading to reduced nerve cell viability and increased apoptosis.

Q2: What is the role of THBS1 in this mechanism? THBS1 is a multifunctional glycoprotein. In the context of the nervous system, it is a positive regulator of cellular processes that maintain health:

  • Pathway Activation: It helps maintain the activity of the pro-survival PI3K-AKT pathway and the TGF-β pathway [1] [2].
  • Rescue Effect: Studies show that artificially overexpressing THBS1 in nerve cells can significantly rescue them from this compound-induced death and restore the activity of the PI3K-AKT and TGF-β pathways [1]. This positions THBS1 as a central player and a potential therapeutic target for mitigating this neurotoxicity.

Q3: What are the key experimental findings that support this mechanism? The mechanism is supported by robust in vitro data using nerve cell models (PC12, HT22, and SK-N-SH cells). Key findings are summarized in the table below [1] [2]:

Experimental Aspect Key Finding
Cell Viability & Proliferation This compound significantly inhibited cell proliferation and colony formation.
Apoptosis This compound treatment induced nerve cell apoptosis.
THBS1 Expression Transcriptome sequencing and qRT-PCR confirmed THBS1 was downregulated.
Pathway Analysis Western blotting showed downregulation of THBS1, TGF-β1, PI3K, AKT, and p-AKT (active AKT).
Rescue Experiment Pretreatment with THBS1 overexpression plasmids reduced cell death and restored pathway activity.

Q4: What signaling pathways are involved? The relationship between this compound, THBS1, and the downstream signaling pathways can be visualized as follows:

G This compound This compound THBS1_Down THBS1 Downregulation This compound->THBS1_Down PI3K_AKT_Inhibit Inhibition of PI3K/AKT Pathway THBS1_Down->PI3K_AKT_Inhibit TGFb_Inhibit Inhibition of TGF-β Pathway THBS1_Down->TGFb_Inhibit Cellular_Effects Cellular Consequences: • Inhibited Proliferation • Induced Apoptosis • Nerve Cell Damage PI3K_AKT_Inhibit->Cellular_Effects TGFb_Inhibit->Cellular_Effects

Troubleshooting Guide for Related Research

Challenge: Inconsistent results in replicating the neurotoxicity phenotype in cell models.

  • Potential Cause 1: this compound formulation and solubility. Ensure the drug is properly reconstituted and stored according to the manufacturer's specifications. Using the correct formulation (e.g., acidulant-containing commercial formulations F06/F2A vs. non-acidulant F1) is critical for consistent bioavailability, as noted in pharmacokinetic studies [4].
  • Potential Cause 2: Cell line variability and health. Different nerve-derived cell lines (e.g., PC12, HT22, SK-N-SH) may have varying baseline expression of THBS1 and pathway components. Always use low-passage, healthy cells and confirm their identity through authentication.
  • Potential Cause 3: Inefficient THBS1 overexpression in rescue experiments. When using THBS1 plasmids, optimize transfection protocols (e.g., using lipofectamine 3000 as in the cited studies [1] [2]) and always include proper controls (empty vector). Confirm overexpression success via qRT-PCR and Western blot before assessing phenotypic rescue.

Experimental Protocols: Key Methodologies

The following core methodologies were used to establish the this compound-THBS1 neurotoxicity mechanism [1] [2]:

1. In Vitro Nerve Cell Damage Model

  • Cell Lines: Rat adrenal pheochromocytoma (PC12), mouse hippocampal neuron (HT22), human neuroblastoma (SK-N-SH).
  • Culture: Maintain cells in RPMI-1640 (PC12) or DMEM (HT22, SK-N-SH), supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • Treatment: Establish a dose-response curve by treating cells with this compound (0, 0.5, 1, 2, 5, 10, 20 μmol/L) for 48 hours. For mechanistic studies, use concentrations around the IC50 (e.g., 2.3, 4.2, 4.3 μmol/L for different cell lines).

2. Assessing Cell Viability, Proliferation, and Apoptosis

  • Viability: Use Cell Counting Kit-8 (CCK-8). Seed cells, treat with this compound, add CCK-8 reagent, and measure absorbance at 450nm.
  • Proliferation: Employ EdU (5-ethynyl-2'-deoxyuridine) incorporation assay. Detect incorporated EdU using a fluorescent dye and visualize proliferating cells via microscopy.
  • Apoptosis: Use Annexin V-FITC/PI apoptosis detection kit. Harvest treated cells, stain with Annexin V and PI, and analyze by flow cytometry to distinguish early/late apoptotic and necrotic cells.

3. Transcriptome Sequencing and Pathway Analysis

  • RNA Sequencing: Extract total RNA (e.g., using Trizol) from treated and control cells. Prepare libraries and perform sequencing to identify Differentially Expressed Genes (DEGs).
  • Bioinformatics Analysis: Subject DEGs to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis to identify affected biological processes and pathways, such as PI3K-AKT and TGF-β.

4. Validating THBS1 Expression and Pathway Components

  • qRT-PCR: Synthesize cDNA from RNA. Use SYBR Green master mix and specific primers for THBS1 to quantify mRNA expression changes relative to a housekeeping gene (e.g., GAPDH).
  • Western Blotting: Lyse cells in RIPA buffer, quantify protein with a BCA assay. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against THBS1, PI3K, AKT, p-AKT, TGF-β1, and a loading control (GAPDH). Use HRP-conjugated secondary antibodies and ECL detection for visualization.

5. THBS1 Overexpression Rescue Experiment

  • Plasmid Transfection: Synthesize THBS1 overexpression plasmids. Transfect nerve cells using a reagent like lipofectamine 3000 according to the manufacturer's protocol [1] [2].
  • Validation: After transfection (e.g., 24-48 hours), treat cells with this compound and re-assay for:
    • Cell death (using the apoptosis assay above).
    • Restoration of PI3K-AKT and TGF-β pathway protein levels (via Western blot).

References

Entrectinib dose modification treatment interruption guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dose Modification Guidelines

The tables below consolidate official dosage adjustments for managing adverse reactions and drug interactions in adults. These are based on the Common Terminology Criteria for Adverse Events (CTCAE) [1] [2].

Table 1: Dose Modifications for Specific Adverse Reactions [1] [2]

Adverse Reaction Severity Dosage Modification
Congestive Heart Failure Grade 2 or 3 Withhold until resolved to ≤ Grade 1, then resume at a reduced dose.
Grade 4 Withhold until resolved to ≤ Grade 1, then resume at a reduced dose or discontinue.
CNS Effects / Cognitive Disorders Intolerable Grade 2 Withhold until resolved to baseline/≤Grade 1, then resume at the same or reduced dose.
Grade 3 Withhold until resolved to baseline/≤Grade 1, then resume at a reduced dose.
Grade 4 Permanently discontinue.
Hepatotoxicity Grade 3 Withhold. If resolves to ≤Grade 1 within 4 weeks, resume at the same dose; if recurrent, resume at a reduced dose. If no resolution in 4 weeks, discontinue.
Grade 4 Withhold. If resolves to ≤Grade 1 within 4 weeks, resume at a reduced dose. If no resolution in 4 weeks, or if recurrent, discontinue.
ALT/AST >3x ULN with bilirubin >1.5x ULN Permanently discontinue.
QT Interval Prolongation QTc >500 msec Withhold. If due to other causes, correct and resume at same dose; if no other cause, resume at a reduced dose.
Torsades de pointes or serious arrhythmia Permanently discontinue.
Hyperuricemia Symptomatic or Grade 4 Initiate urate-lowering medication. Withhold until improvement, then resume at the same or reduced dose.
Other Toxicities Grade 3 or 4 (clinically significant) Withhold until resolves to ≤Grade 1. If within 4 weeks, resume at same or reduced dose; if not, consider discontinuation. Permanently discontinue for recurrent Grade 4.

Table 2: Dose Reduction Schedule for Adult Patients [1] [2]

Dose Reduction Schedule Dose Level
Recommended Starting Dose 600 mg once daily
First Dose Reduction 400 mg once daily
Second Dose Reduction 200 mg once daily

Note: Permanently discontinue if unable to tolerate 200 mg once daily.

Table 3: Concomitant Use with CYP3A Inhibitors [1] [2] If short-term (≤14 days) co-administration with a strong or moderate CYP3A inhibitor is unavoidable, reduce the entrectinib dose as follows.

Starting Dose With a Moderate CYP3A Inhibitor With a Strong CYP3A Inhibitor
600 mg once daily 200 mg once daily 100 mg once daily
400 mg once daily 200 mg once daily 50 mg once daily
300 mg once daily 100 mg once daily 50 mg once daily
200 mg once daily 50 mg once daily 50 mg on alternate days

Mechanism of Neurotoxicity: Research Insights

A 2025 preclinical study investigated the molecular mechanism behind this compound-induced nerve cell damage, which underlies clinical CNS toxicities like cognitive impairment and peripheral neuropathy [3].

Key Findings: The research identified that this compound promotes nerve cell damage by:

  • Downregulating Thrombospondin-1 (THBS1): this compound was found to significantly reduce the expression of the THBS1 protein [3].
  • Inhibiting Key Signaling Pathways: The downregulation of THBS1 led to the suppression of the PI3K-AKT (a critical pro-survival and proliferation pathway) and TGF-β (involved in cell growth and apoptosis) signaling pathways [3].
  • Inducing Cell Damage: These molecular abnormalities resulted in significantly inhibited nerve cell proliferation and induced apoptosis in in vitro models (PC12, HT22, and SK-N-SH cells) [3].
  • Rescue Experiment: Overexpression of THBS1 was shown to rescue the nerve cells from death and reverse the inhibition of the PI3K-AKT and TGF-β pathways, confirming THBS1's critical role [3].
Experimental Protocol for Neurotoxicity Evaluation

Below is a summarized methodology from the study for assessing this compound-induced nerve cell damage [3].

  • Cell Lines and Culture: Rat adrenal pheochromocytoma cells (PC12), mouse hippocampal neuron cells (HT22), and human neuroblastoma cells (SK-N-SH) were used. PC12 cells were cultured in RPMI-1640 medium, while HT22 and SK-N-SH were cultured in DMEM. All media were supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Cells were maintained at 37°C in a 5% CO₂ atmosphere [3].
  • Treatment Model Establishment: Nerve cells were treated with a range of this compound concentrations (0, 0.5, 1, 2, 5, 10, and 20 μmol/L) for 48 hours to establish the in vitro injury model [3].
  • Assays for Viability and Damage:
    • Cellular Viability: Measured using the Cell Counting Kit-8 (CCK-8) assay.
    • Proliferation Ability: Evaluated using colony formation assays and the EdU (5-Ethynyl-2'-deoxyuridine) incorporation assay.
    • Cell Apoptosis: Quantified using flow cytometry with an Annexin V-FITC/PI apoptosis detection kit [3].
  • Mechanism Exploration:
    • Transcriptome Sequencing: Treated and control cells were subjected to RNA sequencing to identify Differentially Expressed Genes (DEGs).
    • Bioinformatic Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses were performed on the DEGs to predict involved biological functions and pathways.
    • Gene and Protein Validation: The expression levels of key targets (THBS1, TGF-β1, PI3K, AKT, p-AKT) were confirmed using Quantitative Real-Time PCR (qRT-PCR) and Western Blotting [3].
  • Rescue Experiment: THBS1 overexpression plasmids were transfected into the nerve cells prior to this compound treatment to validate its protective role and effect on the PI3K-AKT and TGF-β pathways [3].
Signaling Pathway Diagram

The following diagram illustrates the mechanistic relationship discovered in the study.

G This compound This compound THBS1_Downregulation THBS1 Downregulation This compound->THBS1_Downregulation PI3K_AKT_Inhibition PI3K-AKT Pathway Inhibition THBS1_Downregulation->PI3K_AKT_Inhibition TGFb_Inhibition TGF-β Pathway Inhibition THBS1_Downregulation->TGFb_Inhibition Nerve_Cell_Damage Nerve Cell Damage (Inhibited Proliferation, Induced Apoptosis) PI3K_AKT_Inhibition->Nerve_Cell_Damage TGFb_Inhibition->Nerve_Cell_Damage

Key Takeaways for Professionals

  • Clinical Management is Symptom-Driven: Adherence to the dose modification schedules is the primary clinical strategy for managing adverse events [1] [2].
  • Neurotoxicity is "On-Target": The neurological side effects are linked to its intended mechanism of inhibiting TRK kinases, which play vital roles in the nervous system [3].
  • THBS1 is a Potential Biomarker and Target: The preclinical identification of THBS1 downregulation opens avenues for investigating predictive biomarkers or novel therapeutic strategies to mitigate neurotoxicity without compromising antitumor efficacy [3].

References

Entrectinib gastrointestinal absorption optimization

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms & Challenges in Entrectinib Absorption

The core challenge is that this compound is a weak base with strongly pH-dependent solubility [1]. It dissolves most effectively in the highly acidic environment of the stomach (pH ~1.0-2.0) but precipitates at the more neutral pH of the intestine, which can severely limit its absorption [2] [1]. The table below outlines the primary factors affecting its bioavailability.

Factor Impact on Absorption Underlying Reason
High Gastric pH (e.g., from PPIs, food) Can significantly reduce absorption [2] [1] Decreases solubility of the weak base drug molecule [2]
Intestinal Metabolism Contributes to low and variable oral bioavailability [3] Subject to pre-systemic extraction (gut wall metabolism) [3]
Formulation Critical for consistent performance; acidulant-containing formulations can mitigate pH issues [1] Counters the drug's self-buffering effect and protects against high gastric pH [1]

Experimental Approaches & Protocols

To study and overcome these challenges, researchers employ a combination of in silico, in vitro, and in vivo models.

In Silico Physiologically Based Biopharmaceutics Modeling (PBBM)

Purpose: To predict the impact of food and drug-drug interactions (e.g., with proton-pump inhibitors) on this compound absorption and to support formulation development [1].

Workflow:

  • Model Construction: Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus. Input parameters include in vitro and in silico data on permeability, pH-dependent solubility, and dissolution profiles [3] [1].
  • Model Verification: Simulate clinical scenarios (e.g., administration with food or with a PPI like lansoprazole) and verify the model by comparing simulated pharmacokinetics against actual clinical study data [1].
  • Sensitivity Analysis: Use the verified model to run simulations and explore the effects of different formulations and dosing conditions, thereby optimizing the drug product's quality [1].

The following diagram illustrates the logical workflow for building and applying a PBBM.

Start Start: PBBM for this compound Data Input Data: - In vitro permeation - pH-dependent solubility - In vitro metabolism Start->Data Model Construct PBPK Model (e.g., in GastroPlus) Data->Model Verify Verify Model with Clinical Data Model->Verify Simulate Run Simulations: Food Effect, DDI, Formulation Verify->Simulate Output Output: Optimized Formulation & Dosing Simulate->Output

In Vitro Dissolution Studies with pH-Shift Methods

Purpose: To experimentally evaluate how this compound dissolves and precipitates as it moves from the stomach to the intestines, and to test the effectiveness of acidified formulations [1].

Protocol:

  • Preparation of Media: Use biorelevant dissolution media such as FaSSGF (Fasted State Simulated Gastric Fluid, pH ~1.6) and FaSSIF (Fasted State Simulated Intestinal Fluid, pH ~6.5) [1].
  • pH-Shift Experiment:
    • Start dissolution in a volume of FaSSGF for a set time (e.g., 30-60 minutes) to simulate gastric residence.
    • Then, transfer an aliquot to a larger volume of FaSSIF to simulate the sudden pH change upon entering the small intestine.
  • Test Formulations: Compare the performance of standard formulations against formulations containing acidifying agents (acidulants).
  • Analysis: Monitor and quantify the dissolved drug concentration over time to assess dissolution and potential precipitation.

Frequently Asked Questions (FAQs)

Q1: How do proton-pump inhibitors (PPIs) affect this compound absorption, and how can this be managed?

  • A: PPIs increase stomach pH, which can significantly reduce the dissolution and subsequent absorption of this compound [2] [1]. Management strategies include:
    • Using an acidulant-containing formulation: This can help maintain a local acidic microclimate, counteracting the high gastric pH [1].
    • Therapeutic Drug Monitoring (TDM): If available, measuring drug levels in the blood can help ensure adequate systemic exposure in patients who require PPIs [2].

Q2: What is the clinical evidence for the impact of food on this compound absorption?

  • A: Clinical studies, supported by PBBM, have shown that food has a negligible effect on this compound absorption. Therefore, it can be taken with or without food [1]. This is a key point for patient counseling.

Q3: Are there specific formulation strategies to optimize this compound's bioavailability?

  • A: Yes. The marketed formulation of this compound contains an acidulant. This excipient is crucial as it counteracts the drug's own self-buffering effect and protects against precipitation in patients with elevated gastric pH, ensuring more consistent and reliable absorption [1].

Q4: How can absorption be addressed in patients with swallowing difficulties or using feeding tubes?

  • A: The drug's label provides specific instructions for alternative administration [4] [5]:
    • Capsules can be opened and the contents mixed with room-temperature water or milk to create a suspension, which must be taken within 2 hours.
    • Oral pellets can be sprinkled on soft food (e.g., yogurt, applesauce). The pellets must not be crushed or chewed. This method is not suitable for feeding tubes.

References

Clinical Presentation and Monitoring of Hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Liver test abnormalities are common with entrectinib, though severe hepatotoxicity is less frequent [1] [2].

The table below summarizes the incidence of liver enzyme elevations observed in clinical trials:

Liver Test Incidence (Any Grade) Incidence (Grade 3-4)
Increased AST 42% 2.5%
Increased ALT 36% 2.8%
Increased Alkaline Phosphatase 25% Information missing

The median time to onset for AST and ALT elevations was approximately 2 weeks after starting treatment, with ranges from one day to several months [2].

Recommended monitoring schedule [3] [4] [2]:

  • Baseline: Obtain liver function tests (LFTs) before initiating treatment.
  • During treatment: Monitor LFTs every 2 weeks for the first month of therapy, then monthly thereafter, and as clinically indicated.

Management and Dose Modifications for Hepatotoxicity

For managing hepatotoxicity, specific dose modification guidelines are based on the severity of the event, graded according to the Common Terminology Criteria for Adverse Events (CTCAE) [3] [4].

The workflow below summarizes the management protocol for hepatotoxicity:

Start Start: Monitor LFTs Grade3 Grade 3 Hepatotoxicity Start->Grade3 Abnormal LFT Grade4 Grade 4 Hepatotoxicity Start->Grade4 HypsBil ALT/AST >3x ULN with Bilirubin >1.5x ULN (No Cholestasis/Hemolysis) Start->HypsBil Withhold Withhold this compound Grade3->Withhold Grade4->Withhold Discontinue Permanently Discontinue HypsBil->Discontinue ResolveCheck Resolved to Grade ≤1 or Baseline? Withhold->ResolveCheck ResumeReduced Resume at Reduced Dose Recurrence First or Further Recurrence? ResumeReduced->Recurrence Recurrent Grade 3 Resolve4Wk Resolved within 4 weeks? ResolveCheck->ResumeReduced Yes ResolveCheck->Discontinue No (after 4 weeks) Recurrence->ResumeReduced Further ResumeSame Resume at Same Dose Recurrence->ResumeSame First (if resolves in 4 wk)

Key principles for management:

  • Withhold dosing for significant hepatotoxicity [3] [4].
  • Resume at a reduced dose only after recovery to Grade ≤1 or baseline [3] [4].
  • Permanently discontinue for life-threatening events, failure to resolve, or recurrence despite dose reductions [3] [4].

Mechanism and Clinical Context

  • Mechanism of Injury: The cause of this compound-induced liver injury is not fully known. The pattern of early-onset transaminase elevations suggests some degree of direct hepatotoxicity. This compound is primarily metabolized in the liver by the CYP3A4 enzyme, making it susceptible to drug-drug interactions that may influence liver toxicity [1].
  • Overall Clinical Impact: In clinical trials, this compound was discontinued due to increased AST or ALT in only 0.8% of patients. No instances of clinically apparent liver injury with jaundice were reported in the preregistration trials, though the total clinical experience remains limited [1].

References

Entrectinib versus Crizotinib ROS1 NSCLC overall survival

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety at a Glance

Metric Entrectinib Crizotinib Notes / Source
Objective Response Rate (ORR) 81.5% [1] 70.6% - 81.1% [2] Crizotinib's ORR is 81.1% in first-line [2].
Median Progression-Free Survival (PFS) 16.8 months [3] 14.5 - 19.3 months [4] [3] [2] A "virtual trial" analysis favored this compound (PFS difference: +5.7 mo) [5].
12-Month Overall Survival No significant difference [4] No significant difference [4] Comparative analysis found risk ratio of 1.01 [4].
Intracranial ORR 49% - 88.8% [3] [1] Lower than this compound [6] [3] CNS is the most common site of progression for crizotinib (60% in one study) [6].
Common Adverse Events (AEs) Cognitive impairment, fatigue, weight gain [7] Visual disturbances, GI effects, edema [3] [7]
Serious AEs (Grade 3-5) 32% [7] 43% [7]

Methodologies of Key Studies

The data in the table above comes from several types of studies, each with its own methodology. Understanding these designs is crucial for interpreting the results.

  • Pivotal Clinical Trials: These are single-arm studies that established the initial efficacy of each drug.
    • This compound: The phase 2/3 BFAST trial (NCT03178552) evaluated this compound in treatment-naive patients with ROS1-positive NSCLC identified via liquid biopsy. The primary endpoint was investigator-assessed Objective Response Rate (ORR) [1].
    • Crizotinib: The PROFILE 1001 study was a phase 1 trial with a cohort expansion for ROS1-positive patients. It reported key outcomes like ORR, duration of response (DOR), and PFS [3].
  • Indirect Treatment Comparisons: Due to the rarity of ROS1 rearrangements, head-to-head randomized trials are not available. Researchers use statistical methods to compare drugs across different studies.
    • Simulated Treatment Comparison (STC): One analysis pooled data from four phase I-II studies of both drugs and adjusted for differences in patient characteristics. This method compared hazard ratios and median outcomes for PFS and OS [4].
    • Matching-Adjusted Indirect Comparison (MAIC): This technique weights individual patient data from one trial to match the baseline characteristics of patients in another trial. It has been used to compare newer agents like repotrectinib and taletrectinib to crizotinib [8].
  • Real-World Evidence (RWE) Studies: These analyses use data from electronic health records to understand how drugs perform in routine clinical practice outside the strict controls of a clinical trial. They can provide information on longer-term outcomes and broader patient populations [6] [9] [2].

Mechanisms of Action and Key Pathways

Both this compound and crizotinib are tyrosine kinase inhibitors (TKIs) that target the ROS1 fusion protein. This protein is a constitutively active kinase that drives oncogenic signaling.

The diagram below illustrates the signaling pathways driven by ROS1 fusions and the mechanism of action for TKIs like this compound and crizotinib.

G ROS1_Fusion ROS1 Gene Fusion Oncogenic_Signaling Oncogenic Signaling (MAPK, JAK/STAT, PI3K) ROS1_Fusion->Oncogenic_Signaling Activates Cellular_Effects Cellular Effects: Proliferation, Survival Oncogenic_Signaling->Cellular_Effects Tumor_Growth Tumor Growth & Metastasis Cellular_Effects->Tumor_Growth TKI ROS1 TKI (e.g., this compound, Crizotinib) TKI->ROS1_Fusion Inhibits

A key differentiator is that this compound was specifically designed to penetrate the blood-brain barrier, which is why it demonstrates superior efficacy against brain metastases compared to crizotinib [3] [1].

Key Considerations for Clinical Decision-Making

For researchers and clinicians, the choice between these agents involves several factors beyond headline efficacy numbers:

  • Presence of Brain Metastases: this compound is the preferred option for patients with CNS metastases at diagnosis due to its superior intracranial efficacy [3] [1]. For patients on crizotinib, vigilant monitoring for brain progression is essential [6].
  • Toxicity Management: The safety profiles differ significantly. Patient comorbidities and the ability to manage specific adverse events (e.g., CNS effects for this compound vs. visual disturbances for crizotinib) can guide drug selection [7].
  • The Evolving Treatment Landscape: Next-generation ROS1 inhibitors like repotrectinib and taletrectinib are now available. These agents show promising activity against resistance mutations (e.g., ROS1 G2032R) that often develop after first-line TKI therapy and have strong CNS activity [10] [8] [3]. This may influence first-line choices and sequencing strategies in the future.

References

Entrectinib comparative effectiveness real-world evidence

| Asian Patients (MAIC) [1] (Indirect Comparison) | Median Overall Survival (OS) Median Progression-Free Survival (PFS) | Not Reached 39.4 months | 44.2 months 15.9 months | OS: HR 0.66 (95% CI: 0.32-1.37) PFS: HR 0.69 (95% CI: 0.37-1.27) | | Global Population (STC) [2] (Indirect Comparison) | Objective Response Rate (ORR) Median PFS 12-month OS | -

  • | -
  • | ORR: RR 1.04 (95% CI: 0.85-1.28) PFS: Δ 3.99 mo (95% CI: -6.27-14.25) OS: RR 1.01 (95% CI: 0.90-1.12) | | Trial vs. Real-World [3] [4] (Indirect Comparison) | Median Time to Treatment Discontinuation (TTD) Median Real-world PFS (rwPFS) Median OS | 12.9 - 14.6 months
  • Not Reached | 8.8 months
  • 18.5 months | TTD: HR 0.72 (95% CI: 0.51-1.02) rwPFS: HR 0.44 (95% CI: 0.27-0.74) OS: Not provided |

Abbreviations: CI, Confidence Interval; MAIC, Matching-Adjusted Indirect Comparison; STC, Simulated Treatment Comparison.

Key Experimental Protocols and Methodologies

The comparative evidence for this compound largely comes from sophisticated indirect comparisons, as direct head-to-head randomized trials are not available.

  • Matching-Adjusted Indirect Comparison (MAIC): This method was used to compare this compound with crizotinib in an Asian population [1]. Individual patient data (IPD) from this compound clinical trials were weighted so that the average baseline patient characteristics matched those of the patients in the crizotinib trial. This creates a more balanced comparison despite the lack of randomization.
  • Simulated Treatment Comparison (STC): Another statistical technique used to compare outcomes between this compound and crizotinib by creating a simulated control arm [2]. This approach adjusts for differences in trial designs and patient populations to allow for cross-trial efficacy comparisons.
  • Clinical Trial vs. Real-World Cohort Comparison: This analysis compared patients receiving this compound within clinical trials to a retrospective, real-world cohort of patients treated with crizotinib, identified from electronic health records [3] [4]. To improve comparability, the crizotinib cohort had clinical trial-like eligibility criteria applied, and the analysis used propensity score weighting to adjust for prognostic factors like age, brain metastases, and prior lines of therapy.

Mechanism of Action and Signaling Pathway

This compound is a potent oral multi-kinase inhibitor. Its primary targets in NSCLC are the tyrosine kinase receptors encoded by the ROS1 and NTRK fusion genes. The following diagram illustrates the simplified signaling pathway that this compound inhibits.

GROS1_NTRK_FusionROS1 or NTRKGene FusionConstitutive_SignalingConstitutive Dimerization& ActivationROS1_NTRK_Fusion->Constitutive_SignalingDownstream_CascadeActivation of DownstreamSignaling (e.g., MAPK, PI3K)Constitutive_Signaling->Downstream_CascadeTumor_GrowthUncontrolled CellProliferation & SurvivalDownstream_Cascade->Tumor_GrowthEntrectinib_NodeThis compoundEntrectinib_Node->Downstream_Cascade Inhibits

Safety and Real-World Performance

A 2025 post-marketing surveillance study in Japan provides robust real-world evidence on this compound's safety profile [5] [6].

  • Most Common Adverse Events of Interest: Cognitive disorder and/or ataxia were the most frequently reported, occurring in 26.8% of patients. The median time to onset of these neurological symptoms was short, at 2.0 days.
  • Management: These adverse drug reactions were generally manageable through dose modifications (reduction in 9.7%, interruption in 28.3%, discontinuation in 15.2% of patients), with 86.9% of affected patients recovering or in the process of recovery.
  • Effectiveness in Real-World Practice: The study confirmed this compound's effectiveness, with an Overall Response Rate (ORR) of 38.8% across all lines of therapy. The ORR was notably higher when used as a first-line treatment (70.8%) [5] [6].

Context in NTRK Fusion Cancers

While the focus here is on ROS1+ NSCLC, it is important to note that this compound is also a tumor-agnostic treatment for solid tumors with NTRK gene fusions. In this setting, indirect comparisons with another TRK inhibitor, larotrectinib, have been explored. Preliminary simulations and indirect comparisons of phase 1/2 data have suggested a potential advantage for larotrectinib in terms of clinical response and survival, though no direct comparative studies exist [7].

Conclusion for Research and Development

The body of evidence demonstrates that this compound is an effective and tolerable targeted therapy for ROS1+ NSCLC. Key considerations for researchers and clinicians include:

  • Comparative Efficacy: Indirect comparisons consistently show a trend favoring this compound over crizotinib in key survival endpoints, with some analyses indicating a statistically significant improvement in progression-free survival [1] [4].
  • Real-World Validity: The efficacy and safety profiles observed in clinical trials have been confirmed in real-world clinical practice [5] [6].
  • Statistical Methods: Advanced methodologies like MAIC and STC provide valuable, though not definitive, comparative evidence in the absence of randomized trials, aiding in drug development and reimbursement decisions for rare molecular subtypes.

Efficacy of Entrectinib in NTRK Fusion-Positive Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the objective response rate and duration of response for entrectinib across different patient populations, based on integrated analyses of clinical trials (ALKA-372-001, STARTRK-1, and STARTRK-2) [1] [2].

Patient Population Sample Size (N) Objective Response Rate (ORR) Median Duration of Response (DoR) Data Cut-off Date
Overall (across tumor types) 121 61.2% (95% CI: N/A) [1] 20.0 months (95% CI: 13.0–38.2) [1] August 31, 2020 [1]
NSCLC subpopulation 51 62.7% (95% CI: 48.1–75.9) [2] 27.3 months (95% CI: 19.9–30.9) [2] August 2, 2022 [2]
Pediatric population 44 (NTRK) 72.7% (95% CI: 57.2–85.0) [3] Not Reached [3] July 16, 2023 [3]

Comparative Efficacy with Other TRK Inhibitors

The following table places this compound's performance in context with other approved TRK inhibitors. Data for larotrectinib and repotrectinib are provided for comparison.

TRK Inhibitor (Generation) Reported ORR Ranges Reported Median DoR Key Differentiating Notes
This compound (1st) 57% - 61.2% (overall) [1] [4] 20.0 months (overall) [1] CNS-active; also targets ROS1 and ALK [1] [5].
Larotrectinib (1st) 75% (in initial approval pool) [4] Not reached at time of initial reporting [4] Highly selective pan-TRK inhibitor [6].
Repotrectinib (2nd) Numerically higher than this compound (in ROS1+ NSCLC) [7] Numerically longer than this compound (in ROS1+ NSCLC) [7] Shows activity against several resistance mutations to 1st-gen inhibitors [7] [5].

> Note on cross-trial comparisons: The data for repotrectinib comes from an indirect comparison in ROS1-positive NSCLC, not from head-to-head trials in NTRK+ populations [7]. This should be considered when interpreting the comparison.

Experimental Protocols from Key Studies

The robust efficacy data for this compound are generated through standardized and rigorous clinical trial methodologies.

  • Trial Designs: The integrated efficacy data for this compound are primarily derived from three phase I/II trials: ALKA-372-001, STARTRK-1, and STARTRK-2 [1] [2]. These were single-arm, basket studies that enrolled adult patients (aged ≥18 years) with locally advanced or metastatic solid tumors harboring NTRK fusions.
  • Dosing Regimen: Patients received the intended dose of This compound 600 mg orally once daily until disease progression, unacceptable toxicity, or withdrawal of consent [1] [2].
  • Endpoint Assessment: The primary endpoints were Objective Response Rate (ORR) and Duration of Response (DoR), as determined by a Blinded Independent Central Review (BICR) using RECIST version 1.1 criteria [1] [2]. Tumor assessments, including brain scans for patients with baseline CNS metastases, were performed regularly [1].

Mechanism of Action and Signaling Pathway

This compound is a potent small-molecule inhibitor that targets the tropomyosin receptor kinases (TRKA, TRKB, TRKC) encoded by the NTRK genes. The following diagram illustrates the constitutive activation of the oncogenic signaling pathway and the point of inhibition by this compound.

G NTRK_Fusion NTRK Gene Fusion ConstitutiveDimerization Constitutive Dimerization & Activation of TRK Fusion Protein NTRK_Fusion->ConstitutiveDimerization DownstreamSignaling Activation of Downstream Signaling Pathways (RAS/MAPK, PI3K/AKT, PLCγ) ConstitutiveDimerization->DownstreamSignaling OncogenicEffects Uncontrolled Cell Proliferation & Survival (Oncogenesis) DownstreamSignaling->OncogenicEffects This compound This compound Inhibition This compound->ConstitutiveDimerization

The diagram shows how an NTRK gene fusion leads to a constitutively active TRK fusion protein, which drives oncogenesis through key downstream pathways. This compound acts as a competitive ATP inhibitor, blocking the abnormal signaling at the kinase domain [5] [8] [4].

Key Insights for Researchers

  • Strong and Durable Activity: The data confirms that this compound induces deep and durable responses in patients with NTRK fusion-positive solid tumors, with a particularly impressive median DoR of over 27 months in the NSCLC subpopulation [2].
  • Significant CNS Efficacy: A key differentiator for this compound is its designed central nervous system (CNS) activity. In patients with measurable CNS metastases at baseline, intracranial ORR was reported at 63.6% to 64.3%, demonstrating its ability to control brain disease [1] [2].
  • Manageable Safety Profile: Across studies, this compound's safety profile was considered manageable, with most treatment-related adverse events being Grade 1 or 2 and reversible with dose modifications [1] [2]. Common side effects include dizziness, weight gain, and fatigue [2] [9].

References

Entrectinib time to treatment discontinuation TTD comparison

Author: Smolecule Technical Support Team. Date: February 2026

TTD & Efficacy Comparisons of Entrectinib

The following tables summarize key efficacy data for this compound from clinical trials and comparative analyses.

Table 1: Efficacy of this compound in Key Clinical Trials Data sourced from integrated analyses of phase 1/2 trials (ALKA, STARTRK-1, STARTRK-2).

Population Objective Response Rate (ORR) Median Duration of Response (mDOR) Median Progression-Free Survival (mPFS) Median Overall Survival (mOS) Source / Data Cut-off

| NTRK+ Solid Tumors (Adult) | 57% (95% CI: 43-71) 4% CR, 50% PR | 10 months (95% CI: 7.1-NE) | 11.2 months | 21 months | [1] [2] (May 2018) | | ROS1+ NSCLC (Adult) | 78% (95% CI: 65-89) | 55% of responses lasted ≥12 months | - | - | [2] (Aug 2019) |

Table 2: Comparative Analyses with Other Agents TTD and PFS are key indicators of treatment durability used in these comparisons.

Comparison Study Type / Population Key Metric for this compound Key Metric for Comparator Hazard Ratio (HR) / Outcome Source

| vs. Prior Therapies (NTRK+ tumors) | Intrapatient Analysis (n=38 with doc. progression) | mPFS: 11.2 months (95% CI: 6.7-NE) | TTD (prior therapy): 2.9 months (95% CI: 2.0-4.9) | GMI ≥1.3: 65.8% Median GMI: 2.53 | [3] | | vs. Crizotinib (ROS1+ NSCLC) | Matching-Adjusted Indirect Comparison (MAIC) | Data to be presented at ISPOR 2025 (May 14-16). | - | - | [4] | | vs. Crizotinib (rw) (ROS1+ NSCLC) | Retrospective rw cohort vs. trial | Median TTD: 14.6 months (95% CI: 8.3–23.8) | Median TTD (Crizotinib): 8.8 months (95% CI: 8.2–9.9) | rwPFS HR: 0.44 (95% CI: 0.27–0.74) | [5] |

Abbreviations: CI: Confidence Interval; CR: Complete Response; GMI: Growth Modulation Index; MAIC: Matching-Adjusted Indirect Comparison; NE: Not Estimable; NTRK+: Neurotrophic Tyrosine Receptor Kinase fusion-positive; ORR: Objective Response Rate; PFS: Progression-Free Survival; PR: Partial Response; ROS1+: ROS Proto-Oncogene 1 fusion-positive; rw: Real-world; rwPFS: Real-world Progression-Free Survival; TTD: Time to Treatment Discontinuation.

Experimental Methodologies for Comparison

Given the rarity of NTRK fusions, traditional randomized trials are often unfeasible. Researchers use alternative methodologies to generate comparative evidence.

1. Intrapatient Comparison (GMI Analysis) This method uses patients as their own controls, which is particularly valuable in rare, heterogeneous cancers [3].

  • Objective: To evaluate the clinical benefit of this compound compared to a patient's most recent prior systemic therapy.
  • Workflow: The process involves patient grouping, endpoint definition, and ratio calculation as shown in the diagram below.

gmi_workflow cluster_endpoints Endpoints start Patient Cohort from Single-Arm Trial (e.g., STARTRK-2) a Group by Prior Therapy (Documented Progression) start->a b Define Endpoints a->b c Calculate Growth Modulation Index (GMI) b->c e1 Current Therapy (this compound): Progression-Free Survival (PFS) b->e1 e2 Prior Therapy: Time to Treatment Discontinuation (TTD) b->e2 d Analyze Results c->d e1->c e2->c

  • Key Metric: The Growth Modulation Index (GMI) is calculated as PFS on this compound divided by TTD on the prior therapy. A ratio of ≥1.3 is considered a clinically meaningful benefit [3] [1].
  • Data Source: This analysis is typically performed on pooled data from single-arm trials (e.g., ALKA, STARTRK-1, STARTRK-2) [3] [6].

2. Matching-Adjusted Indirect Comparison (MAIC) This is a statistical technique used to compare outcomes from different trials when head-to-head studies are unavailable [4].

  • Objective: To adjust for differences in patient characteristics across trials to enable a more valid comparison.
  • Workflow: The process entails data preparation, weighting, and comparative analysis.

maic_workflow cluster_covariates Example Covariates s1 IPD from this compound Trials step1 Select Common Patient Covariates s1->step1 s2 Published ASCO from Crizotinib Trial s2->step1 step2 Generate Weights for This compound Patients step1->step2 cov1 Age step1->cov1 cov2 Baseline Brain Metastases step1->cov2 cov3 Prior Lines of Therapy step1->cov3 step3 Analyze Weighted Population vs. Comparator step2->step3 result Adjusted Comparative Efficacy Estimate step3->result

  • Method: Uses Individual Patient Data (IPD) from one treatment (e.g., this compound trials). Patients are weighted so that their baseline characteristics match the aggregate profile of patients in a comparator trial (e.g., a crizotinib study). The analysis is then run on this "matched" population [4] [5].
  • Application: This method has been used to compare this compound with crizotinib in ROS1+ NSCLC [4] [5].

Key Insights for Researchers

  • TTD as a Robust Real-World Endpoint: In comparative effectiveness research, TTD is a pragmatic endpoint that captures the net effect of a drug's efficacy and tolerability in a real-world context, reflecting the decision to stop treatment for any reason [5] [3].
  • Significant Improvement Over Prior Therapies: The intrapatient GMI analysis provides strong evidence that this compound offers a clinically meaningful benefit, with a median PFS that is more than double the TTD of prior therapies in NTRK+ patients [3].
  • Indirect Evidence Suggests Advantage: While awaiting direct MAIC results, a retrospective real-world comparison indicates this compound may have a longer TTD compared to crizotinib in ROS1+ NSCLC [5].

References

Efficacy and Safety Comparison: Entrectinib vs. Larotrectinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety data for Entrectinib and Larotrectinib, based on an indirect comparative effectiveness study and trial data for metastatic NSCLC.

Feature This compound Larotrectinib
Approved Indications NTRK fusion-positive solid tumors, ROS1-positive NSCLC [1] [2] NTRK fusion-positive solid tumors [1] [2]

| Key Efficacy in NSCLC (NTRK+) | • mPFS: 14.9 months [1] • mOS: Not reported in NSCLC-specific data [1] • ORR: 63.6% (in 22 NSCLC patients) [2] | • mPFS: Not reached in 12 NSCLC patients [1] • mOS: Not reached in 12 NSCLC patients [1] • ORR: 73% (in 20 lung cancer patients) [2] | | Projected Outcomes (Simulation Model) | • Mean Total LYs: 4.4 • Mean Total QALYs: 2.4 [1] | • Mean Total LYs: 9.2 • Mean Total QALYs: 5.8 [1] | | Common Adverse Events (All Grades) | Fatigue, taste disturbance, dysesthesia, cognitive impairment, peripheral sensory neuropathy, weight gain, anemia [1] [3] | Grade 3+ TRAE: 10% (in lung cancer cohort) [2] | | Notable Safety Profile | Higher incidence of CNS-related toxicities [4] [5] | Lower projected incidence of neurotoxicity based on mechanism [1] |

Notes on Data Limitations: The comparative data primarily come from a simulation model that extrapolated long-term outcomes from small patient cohorts (12 for larotrectinib, 10 for this compound) with short follow-up (13 months) [1]. Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations.

Mechanistic Insights into this compound's Neurotoxicity

A key differentiator in the safety profiles of these TRK inhibitors is the mechanism of neurotoxicity. Recent research provides a potential explanation for this compound's higher incidence of central nervous system (CNS)-related adverse events.

  • Clinical Observations: this compound is associated with clinically significant CNS toxicities, including fatigue (45%), taste disturbance (42.3%), dysesthesia (29.0%), cognitive impairment (24.2%), and peripheral sensory neuropathy (18%) [5]. These often necessitate dose modifications or treatment interruptions.
  • Proposed Molecular Mechanism: Preclinical studies suggest that this compound induces nerve cell damage by downregulating Thrombospondin-1 (THBS1) and subsequently inhibiting two critical signaling pathways:
    • The PI3K-AKT pathway, which is a major regulator of cell survival and growth.
    • The TGF-β pathway, which is involved in cell proliferation and apoptosis [4] [5].

The following diagram illustrates this proposed mechanism and the experimental workflow used to identify it.

G cluster_mechanism Proposed Mechanism of this compound Neurotoxicity cluster_experiment Key Experimental Validation Workflow This compound This compound THBS1_Downregulation Downregulation of THBS1 This compound->THBS1_Downregulation PI3K_AKT_Inhibition Inhibition of PI3K-AKT Pathway THBS1_Downregulation->PI3K_AKT_Inhibition TGFb_Inhibition Inhibition of TGF-β Pathway THBS1_Downregulation->TGFb_Inhibition NerveCellDamage Nerve Cell Damage (Apoptosis, Inhibited Proliferation) PI3K_AKT_Inhibition->NerveCellDamage TGFb_Inhibition->NerveCellDamage CellModels In Vitro Models (PC12, HT22, SK-N-SH nerve cells) EntrectinibTreatment This compound Treatment (48h, various concentrations) CellModels->EntrectinibTreatment Assays Functional Assays (CCK-8, EdU, Colony Formation, Flow Cytometry) EntrectinibTreatment->Assays Omics Transcriptome Sequencing (RNA-seq) EntrectinibTreatment->Omics PathwayAnalysis Bioinformatics Analysis (KEGG, GSEA) Omics->PathwayAnalysis Validation Biochemical Validation (qRT-PCR, Western Blot) PathwayAnalysis->Validation Rescue Rescue Experiment (THBS1 Overexpression) Validation->Rescue

Diagram 1: Proposed mechanism of this compound-induced nerve cell damage and the key experimental workflow used for its identification. The mechanism involves the downregulation of THBS1 and inhibition of PI3K-AKT and TGF-β signaling pathways. The experimental steps included in vitro models, functional assays, transcriptome sequencing, and rescue experiments [4] [5].

Detailed Experimental Methodology

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental protocols cited:

  • Cell Culture & Treatment:

    • Cell Lines: Rat adrenal pheochromocytoma cells (PC12), mouse hippocampal neuron cells (HT22), and human neuroblastoma cells (SK-N-SH) [5].
    • Culture Conditions: PC12 cells in RPMI-1640 medium; HT22 and SK-N-SH in DMEM. All media supplemented with 10% FBS and 1% penicillin/streptomycin. Cells incubated at 37°C with 5% CO₂ [5].
    • Treatment: Cells were treated with this compound at concentrations ranging from 0.5 to 20 μmol/L for 48 hours to establish the model and determine specific concentrations for subsequent assays (PC12: 2.3 μmol/L; HT22: 4.2 μmol/L; SK-N-SH: 4.3 μmol/L) [5].
  • Functional Assays:

    • Viability & Proliferation: Assessed using Cell Counting Kit-8 (CCK-8), EdU incorporation assay, and colony formation assay [5].
    • Apoptosis: Measured using an Annexin V-FITC/PI apoptosis detection kit analyzed by flow cytometry [5].
  • Transcriptome & Bioinformatics Analysis:

    • Transcriptome sequencing technology was performed to identify Differentially Expressed Genes (DEGs).
    • Gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis were applied to predict potential functions of DEGs.
    • Gene Set Enrichment Analysis (GSEA) was used to identify signaling pathways affected by this compound [5].
  • Biochemical Validation:

    • qRT-PCR: Quantitative real-time polymerase chain reaction was performed to measure the expression of THBS1 and other genes. The Evo M-MLV RT mix kit was used for cDNA synthesis, and AceQ Universal SYBR qPCR master mix was used for amplification [5].
    • Western Blotting: Protein expressions of THBS1, TGF-β1, PI3K, AKT, and phosphorylated AKT (p-AKT) were measured. Key antibodies included THBS1 (1:1,000, Proteintech 18304-1-AP), PI3K (1:600, Proteintech 20584-1-AP), AKT (1:5,000, Proteintech 60203-2-AP), p-AKT (1:2,000, CST 4060T), and TGF-β (1:3,000, Proteintech 21898-1-AP) [5].
  • Rescue Experiment:

    • THBS1 overexpression plasmids were synthesized and transfected into nerve cells using lipofectamine 3000 transfection reagent prior to this compound treatment. This was done to validate whether restoring THBS1 expression could rescue the cells from damage and pathway abnormalities [5].

Conclusion for Research and Development

  • This compound offers the advantage of targeting both NTRK and ROS1 fusions and is CNS-active. However, this is associated with a higher clinical incidence of neurotoxicity, for which a plausible molecular mechanism has been identified in preclinical models.
  • Larotrectinib, based on long-term projections from a simulation study, may offer superior overall and quality-adjusted survival outcomes in NTRK+ NSCLC, with a lower reported rate of severe treatment-related adverse events in available data [1] [2].

For a complete picture, the field requires:

  • Direct head-to-head clinical trials.
  • More comprehensive real-world safety data.
  • Safety and efficacy data for newer, second-generation TRK inhibitors like repotrectinib, which was noted in one study to have a progression-free survival advantage over this compound in ROS1-positive NSCLC, though detailed safety comparisons were not provided [6].

References

Entrectinib progression-free survival PFS metastatic NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Entrectinib Efficacy Data in ROS1-Positive NSCLC

Population Median PFS (Months) Objective Response Rate (ORR) Median Duration of Response (DoR) (Months) Source / Trial Context
Integrated Efficacy-Evaluable (N=172) 16.8 (95% CI: 12.2-22.4) 67.4% 20.4 (95% CI: 14.8-34.8) Integrated analysis of ALKA-372-001, STARTRK-1, STARTRK-2 [1]
First-Line Subgroup (n=67) Not reached in all analyses; data supported by prolonged DoR 68.7% 35.6 (95% CI: 13.9-38.8) Subgroup analysis from the integrated trials [1]
BFAST Cohort D (Liquid Biopsy, n=55) 12.9 (by investigator assessment) 81.5% (by investigator) 13.0 (by investigator) BFAST Trial (NCT03178552) [2] [3] [4]

Experimental Protocol Overview

The primary efficacy data for this compound comes from an integrated analysis of three pivotal phase 1/2 trials: ALKA-372-001 (EudraCT 2012-000148-88), STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267) [1] [5]. Here are the key methodological details:

  • Patient Population: Adults with locally advanced/metastatic ROS1 TKI-naive, ROS1 fusion-positive NSCLC. The efficacy-evaluable population required measurable disease and adequate follow-up [1].
  • Intervention: Oral this compound 600 mg once daily until disease progression, unacceptable toxicity, or withdrawal of consent [1].
  • Study Endpoints:
    • Primary: Confirmed Objective Response Rate (ORR) and Duration of Response (DoR), both assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 criteria [1].
    • Secondary: Progression-Free Survival (PFS), Overall Survival (OS), and intracranial efficacy measures [1].
  • Assessment Schedule: Tumor assessments were conducted at Week 4 and then every 8 weeks. Brain scans were performed at every tumor assessment for patients with baseline CNS metastases [1].

Comparison with Other ROS1 Inhibitors

While head-to-head trials are limited, the following data from separate studies provides context for how this compound compares to other agents. Note that cross-trial comparisons should be interpreted with caution due to differences in trial designs and patient populations.

Therapeutic Agent Median PFS in TKI-Naive Patients Key Characteristics & Notes
This compound 16.8 months (overall); DoR of 35.6 mos (1L) CNS-active; recommended first-line option, especially with CNS metastases [1].
Taletrectinib 45.6 months (from pooled phase 2 analysis) Next-generation, CNS-active TKI; targets common resistance (e.g., G2032R); FDA Priority Review in 2024 [6].
Crizotinib 15.9 months (in Asian MAIC analysis) First-approved ROS1 TKI; higher rates of CNS progression compared to newer agents [5] [7].

A real-world study also suggested a numerical PFS advantage for newer agents (this compound/repotrectinib) at 2.35 years compared to 1.6 years for crizotinib in the first-line setting [7].

ROS1 Signaling Pathway and Therapeutic Inhibition

The following diagram illustrates the mechanism of action of ROS1 fusions and how this compound exerts its therapeutic effect.

Key Insights for Researchers

  • CNS Efficacy is a Critical Differentiator: Approximately 40% of patients with ROS1+ NSCLC present with CNS metastases [1] [2]. This compound was designed for CNS penetration, and in the integrated analysis, it achieved an intracranial ORR of 49% with a median intracranial DoR of 12.9 months in patients with baseline CNS metastases [1]. This validates its utility in this high-need population.
  • Liquid Biopsy as a Valid Diagnostic Tool: The BFAST trial demonstrated that this compound's efficacy is consistent whether patients are selected via traditional tissue biopsy or liquid biopsy [2] [3]. The ORR of 81.5% in the liquid biopsy cohort aligns with prior tissue-based data, supporting the use of this less invasive method for patient identification.
  • Evolving Competitive Landscape: While this compound is a established first-line option, next-generation inhibitors like taletrectinib and repotrectinib are showing notably longer PFS in clinical trials and are designed to overcome acquired resistance mutations that limit earlier therapies [6] [7]. The ongoing TRUST-III phase 3 head-to-head trial (NCT06564324) comparing taletrectinib to crizotinib will provide more definitive comparative data [6].

References

Entrectinib intracranial efficacy versus chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Entrectinib Intracranial Efficacy Data

Tumor Type / Population Intracranial Objective Response Rate (ORR) Median Intracranial Duration of Response (DoR) Source Study / Population
NTRK fusion-positive solid tumors (with measurable CNS metastases at baseline) 63.6% (95% CI: 30.8–89.1) [1] 22.1 months (95% CI: 7.4–NE) [1] Integrated analysis of ALKA, STARTRK-1, and STARTRK-2 trials (n=11) [1]
ROS1-positive NSCLC (with baseline CNS metastases) 49% (by Blinded Independent Central Review) [2] 12.9 months [2] Integrated analysis of ALKA, STARTRK-1, and STARTRK-2 trials (n=51) [2]
Various NTRK/ROS1/ALK fusion-positive tumors (with CNS disease) Regression of brain tumors in 100% (3/3) of NTRK fusion-positive patients [3] N/A (Case observations from early-phase studies) [3] Phase 1 clinical studies and compassionate use (n=3) [3]

Experimental Methodology for Key Data

The primary evidence for this compound's efficacy comes from integrated analyses of several clinical trials, which follow rigorous protocols.

  • Source Trials: The data is pooled from three multicenter, open-label trials: ALKA-372-001 (EudraCT 2012-000148-88), STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267) [4] [2]. STARTRK-2 is an ongoing phase II "basket" trial that enrolls patients based on the presence of specific genetic markers (like NTRK or ROS1 fusions) rather than their specific cancer type [3].
  • Patient Selection: The efficacy-evaluable population for intracranial analysis typically includes adult patients with:
    • Locally advanced or metastatic solid tumors harboring NTRK or ROS1 fusions.
    • Measurable CNS metastases at baseline, confirmed by blinded independent central review (BICR).
    • Often, patients were naive to prior TKI inhibitors targeting their specific fusion [3].
  • Dosing Regimen: Patients received the recommended dose of This compound 600 mg orally once daily until disease progression or unacceptable toxicity [4] [2].
  • Efficacy Assessment:
    • Primary Endpoints: Systemic and intracranial Objective Response Rate (ORR), defined as the proportion of patients with a tumor size reduction of a predefined amount, and Duration of Response (DoR) [1] [4].
    • Assessment Method: Intracranial efficacy was specifically evaluated by a Blinded Independent Central Review (BICR) using standardized radiological techniques (e.g., MRI) to ensure objectivity [1] [2]. Responses are assessed using criteria like RECIST (Response Evaluation Criteria in Solid Tumors).

Mechanism of Action & CNS Penetration

This compound's intracranial efficacy is not by chance but is a direct result of its drug design.

  • Targeted Action: this compound is a potent inhibitor of the TRKA/B/C, ROS1, and ALK tyrosine kinases. In cancers with NTRK or ROS1 fusions, these kinases are constantly "on," driving tumor growth [4] [3].
  • Engineered for the Brain: this compound was specifically developed to cross the blood-brain barrier (BBB) and remain in the CNS [3] [2]. Preclinical studies in animal models demonstrated a brain-to-blood concentration ratio of 0.4 in mice and up to 2.2 in dogs, proving its ability to penetrate and be retained in the brain [3]. This allows it to directly attack metastatic cancer cells within the CNS.

The following diagram illustrates the journey of this compound from oral administration to its action on brain metastases.

G Oral Oral Administration BBB Crosses Blood-Brain Barrier (BBB) Oral->BBB Absorption Target Inhibits TRK/ROS1/ALK Kinases in Cancer Cells BBB->Target CNS Penetration Effect Tumor Regression Target->Effect Oncogenic Signal Blockade

Interpretation & Clinical Context

  • Addressing an Unmet Need: The high rate of brain metastases in patients with advanced solid tumors, particularly those with ROS1-positive NSCLC (affecting ~40%), creates a critical need for CNS-active therapies [2]. This compound is positioned to address this unmet need [1].
  • Comparison with Chemotherapy: While the search results do not contain a head-to-head clinical trial of this compound versus chemotherapy for intracranial disease, historical data and the mechanism of action highlight the stark difference. Standard chemotherapy agents often have poor penetration of the blood-brain barrier, making them largely ineffective against established brain metastases [5]. The high intracranial ORR and durable responses seen with this compound represent a paradigm shift compared to the limited efficacy of chemotherapy in this setting.
  • Safety Considerations: The safety profile of this compound is generally manageable. Most treatment-related adverse events (e.g., cognitive effects, ataxia) are grade 1 or 2 and can be managed with dose modifications. Treatment discontinuation due to adverse events occurred in 8.3% of patients in the integrated NTRK fusion-positive population [1].

References

Entrectinib quality of life outcomes comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Entrectinib's Clinical Efficacy Profile

The following table summarizes key efficacy data for this compound from pooled analyses of clinical trials, which is often a consideration in treatment decisions impacting quality of life.

Metric NTRK Fusion-Positive Solid Tumors ROS1-Positive Metastatic NSCLC
Approved Indications Adults/peds with metastatic/surgical-morbidity solid tumors; NTRK fusion confirmed; post-progression/not candidate for other therapy [1] Adults with metastatic ROS1-positive NSCLC [1]
Objective Response Rate (ORR) 59% (13% complete response) [1] 74% (15% complete response) [1]
Durable Response 72%, 66%, 56% had responses ≥6, ≥9, ≥12 months, respectively [1] 75%, 57%, 38% had responses ≥9, ≥12, ≥18 months, respectively [1]
Intracranial Response Achieved in 3 of 4 patients with measurable CNS metastases at baseline [1] Achieved in 7 of 10 patients with measurable CNS metastases at baseline [1]
Key Clinical Trials ALKA-372-001, STARTRK-1, STARTRK-2 (pooled analysis of 54 adults) [1] ALKA-372-001, STARTRK-1, STARTRK-2 (pooled analysis of 92 adults) [1]

Comparison with Larotrectinib

This compound and Larotrectinib are both NTRK inhibitors. While no head-to-head clinical trials exist, one study used modeling of clinical trial data to indirectly compare their effectiveness, which can be a factor in overall treatment quality. The table below outlines this comparison.

Aspect Larotrectinib This compound
Approval & Patient Population Adults and pediatric patients (≥1 month) [2] Adults and pediatric patients (≥12 years) [2]
Key Targets NTRK gene fusions [2] NTRK, ROS1, ALK [1]
ORR (from pooled trial data) 75% (in 218 patients) [2] 57% (in 54 adults, US dataset) [2]
Median Duration of Response (DOR) 49.3 months [2] 10.4 months [2]
Median Progression-Free Survival (PFS) 35.4 months [2] 11.2 months [2]
Modeled Comparative Effectiveness One study projected longer life years and quality-adjusted life years (QALYs) vs. This compound in colorectal cancer, soft tissue sarcoma, and patients with brain mets [3] The same study found this compound was projected to provide fewer LYs and QALYs in these specific patient groups [3]

Experimental Protocols from Key Studies

For your research, here are the methodologies from the pivotal trials and comparative analyses cited:

  • This compound Clinical Trials Protocol: The efficacy data for this compound is based on pooled analyses from three multicenter, open-label, single-arm phase 1/2 studies: ALKA-372-001, STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267) [1]. The primary efficacy endpoints were Objective Response Rate (ORR) and Duration of Response (DOR), as evaluated by a blinded independent review committee using RECIST 1.1 criteria. An additional key outcome measure was intracranial response in patients with measurable central nervous system (CNS) metastases at baseline who had not received recent radiation [1].
  • Indirect Comparison Methodology: The comparative effectiveness study between Larotrectinib and this compound used a partitioned survival modeling approach. This method extrapolates outcomes from separate clinical trials to estimate and compare expected life years (LYs) and quality-adjusted life years (QALYs) for the two treatments [3].

This compound's Mechanism of Action

The diagram below illustrates how this compound works at a molecular level, which is fundamental to understanding its clinical profile.

G NTRK_Fusion NTRK Gene Fusion TRK_Protein TRK Protein (TrkA, TrkB, TrkC) NTRK_Fusion->TRK_Protein ROS1_Fusion ROS1 Gene Fusion ROS1_Protein ROS1 Protein ROS1_Fusion->ROS1_Protein ALK_Fusion ALK Gene Fusion ALK_Protein ALK Protein ALK_Fusion->ALK_Protein Signal_Cascade Uncontrolled Cell Signaling Cascade TRK_Protein->Signal_Cascade ROS1_Protein->Signal_Cascade ALK_Protein->Signal_Cascade Tumor_Growth Tumor Growth & Survival Signal_Cascade->Tumor_Growth This compound This compound Inhibition Inhibition This compound->Inhibition Binds to Inhibition->TRK_Protein Blocks Inhibition->ROS1_Protein Blocks Inhibition->ALK_Protein Blocks

References

Entrectinib health technology assessment HTA submission data

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data for Entrectinib in ROS1+ NSCLC

The data for this compound primarily comes from integrated analyses of three phase 1/2 trials (ALKA-372-001, STARTRK-1, and STARTRK-2) [1] [2]. The more recent phase 2/3 BFAST trial (Cohort D) confirmed these findings in patients identified via liquid biopsy [3].

The tables below summarize the key efficacy and safety data for this compound in ROS1-positive NSCLC.

Table 1: Key Efficacy Outcomes from Clinical Trials

Trial / Population Objective Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Intracranial ORR
Integrated Analysis (Tissue-identified) [2] 77% (95% CI: 64-88) [n=53] 24.6 months (95% CI: 11.4-34.8) 16.8 months (95% CI: 12.2-22.4) [3] 49% (n=51) [3]
Integrated Analysis (Tissue-identified) [3] 67% (95% CI: 59.3-74.4) [n=172] 20.4 months (95% CI: 14.8-34.8) 16.8 months (95% CI: 12.2-22.4) Information missing
BFAST Trial (Liquid biopsy-identified) [3] 81.5% (95% CI: 68.6-90.8) [n=54] 13.0 months (Investigator-assessed) Information missing Information missing

Table 2: Overview of Safety and Administration

Category Details
Recommended Adult Dosage 600 mg orally, once daily [1] [4]
Most Common Adverse Reactions Fatigue, constipation, dysgeusia (taste disturbance), edema, dizziness, diarrhea, nausea, dysesthesia, dyspnea, myalgia, cognitive impairment, weight increase, cough, vomiting, pyrexia, arthralgia, vision disorders [4]
Serious Adverse Reactions Congestive heart failure, central nervous system effects, skeletal fractures, hepatotoxicity, hyperuricemia, QT interval prolongation, vision disorders [4]
Treatment-Related AEs (Grade 3/4) Occurred in 34% of patients (n=134); most common: weight increase (8%) and neutropenia (4%) [2]

Comparative Effectiveness: this compound vs. Crizotinib

Generating direct comparative evidence from randomized trials is challenging for rare diseases like ROS1+ NSCLC. The following data comes from a comparative effectiveness analysis that matched patients from this compound clinical trials with a retrospective real-world cohort of crizotinib-treated patients from the Flatiron Health EHR-derived database [5] [6].

Table 3: Comparative Analysis with Real-World Crizotinib Data

Outcome Measure This compound (Clinical Trial Data) Crizotinib (Real-World Data) Hazard Ratio (HR)
Time to Treatment Discontinuation (TTD) 14.6 months (95% CI: 8.3-23.8) [6] 8.8 months (95% CI: 8.2-9.9) [6] 0.72 (95% CI: 0.51-1.02) [5]
Real-World PFS (rwPFS) Not Applicable (Trial PFS used) Not Applicable 0.44 (95% CI: 0.27-0.74) [6]
Overall Survival (OS) Not Reached [6] 18.5 months (95% CI: 15.1-19.9) [5] [6] Information missing

Key Differentiators and Clinical Implications

  • Intracranial Efficacy: A critical differentiator for this compound is its designed ability to penetrate the blood-brain barrier [2]. In patients with baseline CNS metastases, this compound demonstrated an intracranial objective response rate of 49%, addressing a common site of progression in ROS1+ NSCLC [3] [7].
  • Liquid Biopsy Utility: The BFAST trial confirms that liquid biopsy is a reliable diagnostic method for identifying ROS1 fusions and selecting patients for this compound treatment, with efficacy consistent with tissue-based testing [3].

Experimental Methodology Overview

For HTA submission, detailing the methodology of the cited evidence is crucial.

  • Source of this compound Data: The integrated efficacy analysis pooled individual patient data from three ongoing, open-label, multicenter trials: ALKA-372-001 (EudraCT 2012-000148-88), STARTRK-1 (NCT02097810), and STARTRK-2 (NCT02568267) [2]. The primary endpoints for the integrated analysis were Objective Response Rate (ORR) and Duration of Response (DOR), as assessed by Blinded Independent Central Review (BICR) using RECIST 1.1 criteria [2].
  • Source of Comparative Data: The crizotinib real-world cohort was derived from the Flatiron Health electronic health record (EHR) database, which includes data from over 2.1 million US cancer patients [6]. To ensure comparability, This compound trial inclusion/exclusion criteria were applied to the crizotinib cohort. Propensity score weighting was used to balance prognostic factors like age, brain metastases, and prior lines of therapy [5] [6].
  • Analysis Methods: Time-to-event endpoints (TTD, PFS, OS) were analyzed using Kaplan-Meier survival curves and Cox proportional hazard models on the propensity score-weighted populations [6].

Visualizing the Clinical Development Pathway for this compound

The following diagram illustrates the clinical trial workflow and key evidence generation pathway for this compound, which can be referenced in an HTA submission.

Entrectinib_Development cluster_trials This compound Clinical Trial Evidence cluster_comparator Comparative Effectiveness Analysis Start ROS1+ NSCLC Patient Population Phase1_2 Integrated Analysis of Phase 1/2 Trials (ALKA, STARTRK-1, STARTRK-2) Start->Phase1_2 BFAST BFAST Trial (Cohort D) Phase 2/3, Liquid Biopsy Start->BFAST Liquid Biopsy RWD Real-World Crizotinib Cohort (Flatiron Health EHR Database) Start->RWD Real-World Control HTA_Endpoint HTA Submission Endpoints: ORR, DOR, PFS, OS, Intracranial Efficacy, Safety Phase1_2->HTA_Endpoint BFAST->HTA_Endpoint Analysis Propensity Score Weighted Analysis RWD->Analysis Analysis->HTA_Endpoint

Key Considerations for HTA Submission

When preparing the HTA dossier, you may want to highlight these aspects:

  • Strength of Efficacy: Emphasize the high ORR and durable responses observed across multiple trials, including in a dedicated cohort identified by liquid biopsy [3] [2] [4].
  • Comparative Clinical Benefit: Present the comparative analysis, which suggests longer time to treatment discontinuation and progression-free survival for this compound compared to real-world crizotinib [5] [6].
  • Unique Clinical Value: Underscore this compound's potent intracranial activity, which addresses a significant unmet need in managing CNS metastases [3] [7] [2].
  • Robust Safety Profile: Include the well-characterized and manageable safety profile, which is amenable to long-term dosing [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

560.27113067 Da

Monoisotopic Mass

560.27113067 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L5ORF0AN1I

Drug Indication

Entrectinib is indicated for the treatment of metastatic ROS1-positive non-small cell lung cancer in adults. Entrectinib is also indicated in adults and children over 12 years old for the treatment of NTRK gene fusion-positive solid tumors which have metastasized or for which surgical resection is likely to result in severe morbidity and for which has progressed on previous therapies or for which no comparable alternative therapies are available. FoundationOne®Liquid CDx is the only FDA-approved test for the detection of ROS1 rearrangement(s) in NSCLC for selecting patients for treatment with entrectinib.
FDA Label
Rozlytrek as monotherapy is indicated for the treatment of adult and paediatric patients 12 years of age and older with solid tumours expressing a neurotrophic tyrosine receptor kinase (NTRK) gene fusion,who have a disease that is locally advanced, metastatic or where surgical resection is likely to result in severe morbidity, andwho have not received a prior NTRK inhibitorwho have no satisfactory treatment options. Rozlytrek as monotherapy is indicated for the treatment of adult patients with ROS1 positive, advanced non small cell lung cancer (NSCLC) not previously treated with ROS1 inhibitors.
Treatment of all conditions induded in the category of malignant neoplasms ( except haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Entrectinib is an oral selective inhibitor of the neurotrophic T receptor kinase (NTRK) and ROS1 that is used to treat solid tumors with NTRK gene fusion and non-small cell lung cancer with ROS1 mutations. Serum aminotransferase elevations are common during therapy but clinically apparent liver injury is rare, although it has been reported.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Janus Kinase Inhibitors; Protein Kinase Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents, Kinase Inhibitors

NCI Cancer Drugs

Drug: Entrectinib
US Brand Name(s): Rozlytrek
FDA Approval: Yes
Entrectinib is approved to treat: Non-small cell lung cancer that is ROS1 positive. It is used in adults whose cancer has metastasized (spread to other parts of the body).
Solid tumors that have an NTRK gene fusion without a drug-resistance mutation in certain TRK proteins. It is used in adults and in children aged 12 years or older whose cancer has metastasized or cannot be removed by surgery and has gotten worse after other treatment or cannot be treated with other therapies.¹
¹This use is approved under FDA’s Accelerated Approval Program. As a condition of approval, confirmatory trial(s) must show that entrectinib provides a clinical benefit in these patients. Entrectinib is also being studied in the treatment of other types of cancer.

Pharmacology

Entrectinib and its active metabolite suppress several pathways which contribute to cell survival and proliferation.[A183068,A183797,A183926,A183929,L8081] This suppression shifts the balance in favor of apoptosis thereby preventing cancer cell growth and shrinking tumors.
Entrectinib is an orally bioavailable inhibitor of the tyrosine kinases tropomyosin receptor kinases (Trk) A, B and C, C-ros oncogene 1 (ROS1) and anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon administration, entrectinib binds to and inhibits TrkA, TrkB, TrkC, ROS1 and ALK. Inhibition of these kinases may result in a disruption of TrkA-, TrkB-, TrkC-, ROS1-, and ALK-mediated signaling. This leads to an induction of apoptosis and an inhibition of tumor cell proliferation in tumor cells that express these kinases. TrkA, TrkB, TrkC, ROS1 and ALK are overexpressed in a variety of cancer cell types.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE56 - Entrectini

Mechanism of Action

Entrectinib is a tyrosine kinase inhibitor which acts on several receptors. It functions as an ATP competitor to inhibit tropomyosin receptor tyrosine kinases (TRK) TRKA, TRKB, TRKC, as well as proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK). TRK receptors produce cell proliferation via downstream signalling through the mitogen activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ. ALK produces similar signalling with the addition of downstream JAK/STAT activation. Inhibition of these pathways suppresses cancer cell proliferation and shifts the balance in favor of apoptosis resulting in shrinking of tumor volume.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
ALK family
ALK (CD246) [HSA:238] [KO:K05119]

Other CAS

1108743-60-7

Absorption Distribution and Excretion

Entrectinib has a Tmax of 4-5 h after administration of a single 600 mg dose. Food does not produce a significant effect on the extent of absorption.
After a single radio-labeled dose of entrectinib, 83% of radioactivity was present in the feces and 3% in the urine. Of the dose in the feces, 36% was present as entrectinib and 22% as M5.
Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an apparent volume of distribution of 81.1 L. Entrectinib is known to cross the blood-brain barrier.
The apparent clearance of entrectinib is 19.6 L/h while the apparent clearance of the active metabolite M5 is 52.4 L/h.

Metabolism Metabolites

CYP3A4 is responsible for 76% of entrectinib metabolism in humans including metabolism to the active metabolite, M5. M5 has similar pharmacological activity to entrectinib and exists at approximately 40% of the steady state concentration of the parent drug. In rats, six in vivo metabolites have been identified including N-dealkylated, N-oxide, hydroxylated, and glucuronide conjugated metabolites.

Wikipedia

Entrectinib

Biological Half Life

Entrectinib has a half-life of elimination of 20 h. The active metabolite, M5, has a half-life of 40 h.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Facchinetti F, Friboulet L. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date. Lung Cancer (Auckl). 2019 Sep 9;10:87-94. doi: 10.2147/LCTT.S190786. eCollection 2019. PubMed PMID: 31572036; PubMed Central PMCID: PMC6747675.
2: Entrectinib OK'd for Cancers with NTRK Fusions, NSCLC. Cancer Discov. 2019 Oct;9(10):OF2. doi: 10.1158/2159-8290.CD-NB2019-101. Epub 2019 Aug 30. PubMed PMID: 31471291.
3: Menichincheri M, Ardini E, Magnaghi P, Avanzi N, Banfi P, Bossi R, Buffa L, Canevari G, Ceriani L, Colombo M, Corti L, Donati D, Fasolini M, Felder E, Fiorelli C, Fiorentini F, Galvani A, Isacchi A, Borgia AL, Marchionni C, Nesi M, Orrenius C, Panzeri A, Pesenti E, Rusconi L, Saccardo MB, Vanotti E, Perrone E, Orsini P. Correction to Discovery of Entrectinib: A New 3-Aminoindazole as a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. J Med Chem. 2019 Sep 12;62(17):8364. doi: 10.1021/acs.jmedchem.9b01259. Epub 2019 Aug 19. PubMed PMID: 31424209.
4: Al-Salama ZT, Keam SJ. Entrectinib: First Global Approval. Drugs. 2019 Sep;79(13):1477-1483. doi: 10.1007/s40265-019-01177-y. Review. PubMed PMID: 31372957.
5: Ku BM, Bae YH, Lee KY, Sun JM, Lee SH, Ahn JS, Park K, Ahn MJ. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer. Invest New Drugs. 2019 May 24. doi: 10.1007/s10637-019-00795-3. [Epub ahead of print] PubMed PMID: 31124056.
6: Entrectinib Shows Pediatric Potential. Cancer Discov. 2019 Jul;9(7):OF4. doi: 10.1158/2159-8290.CD-NB2019-060. Epub 2019 May 21. PubMed PMID: 31113803.
7: Wang Q, Fang P, Zheng L, Ye L. Quantification and pharmacokinetic study of entrectinib in rat plasma using ultra-performance liquid chromatography tandem mass spectrometry. Biomed Chromatogr. 2019 Apr;33(4):e4467. doi: 10.1002/bmc.4467. Epub 2019 Jan 7. PubMed PMID: 30549079.
8: Entrectinib Effective across NTRK Fusion-Positive Cancers. Cancer Discov. 2019 Jan;9(1):OF4. doi: 10.1158/2159-8290.CD-NB2018-156. Epub 2018 Nov 27. PubMed PMID: 30482804.
9: Pacenta HL, Macy ME. Entrectinib and other ALK/TRK inhibitors for the treatment of neuroblastoma. Drug Des Devel Ther. 2018 Oct 23;12:3549-3561. doi: 10.2147/DDDT.S147384. eCollection 2018. Review. PubMed PMID: 30425456; PubMed Central PMCID: PMC6204873.
10: Attwa MW, Kadi AA, Alrabiah H, Darwish HW. LC-MS/MS reveals the formation of iminium and quinone methide reactive intermediates in entrectinib metabolism: In vivo and in vitro metabolic investigation. J Pharm Biomed Anal. 2018 Oct 25;160:19-30. doi: 10.1016/j.jpba.2018.07.032. Epub 2018 Jul 22. PubMed PMID: 30055343.
11: Liu D, Offin M, Harnicar S, Li BT, Drilon A. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Ther Clin Risk Manag. 2018 Jul 20;14:1247-1252. doi: 10.2147/TCRM.S147381. eCollection 2018. Review. PubMed PMID: 30050303; PubMed Central PMCID: PMC6055893.
12: Attwa MW, Darwish HW, Alhazmi HA, Kadi AA. Investigation of metabolic degradation of new ALK inhibitor: Entrectinib by LC-MS/MS. Clin Chim Acta. 2018 Oct;485:298-304. doi: 10.1016/j.cca.2018.07.009. Epub 2018 Jul 10. PubMed PMID: 30006284.
13: Nishiyama A, Yamada T, Kita K, Wang R, Arai S, Fukuda K, Tanimoto A, Takeuchi S, Tange S, Tajima A, Furuya N, Kinoshita T, Yano S. Foretinib Overcomes Entrectinib Resistance Associated with the NTRK1 G667C Mutation in NTRK1 Fusion-Positive Tumor Cells in a Brain Metastasis Model. Clin Cancer Res. 2018 May 15;24(10):2357-2369. doi: 10.1158/1078-0432.CCR-17-1623. Epub 2018 Feb 20. PubMed PMID: 29463555.
14: Ambati SR, Slotkin EK, Chow-Maneval E, Basu EM. Entrectinib in Two Pediatric Patients With Inflammatory Myofibroblastic Tumors Harboring ROS1 or ALK Gene Fusions. JCO Precis Oncol. 2018;2018. pii: https://ascopubs.org/doi/10.1200/PO.18.00095. Epub 2018 Sep 13. PubMed PMID: 31763577.
15: Smith KM, Fagan PC, Pomari E, Germano G, Frasson C, Walsh C, Silverman I, Bonvini P, Li G. Antitumor Activity of Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor, in ETV6-NTRK3-Positive Acute Myeloid Leukemia. Mol Cancer Ther. 2018 Feb;17(2):455-463. doi: 10.1158/1535-7163.MCT-17-0419. Epub 2017 Dec 13. PubMed PMID: 29237803.
16: Sigal D, Tartar M, Xavier M, Bao F, Foley P, Luo D, Christiansen J, Hornby Z, Maneval EC, Multani P. Activity of Entrectinib in a Patient With the First Reported NTRK Fusion in Neuroendocrine Cancer. J Natl Compr Canc Netw. 2017 Nov;15(11):1317-1322. doi: 10.6004/jnccn.2017.7029. PubMed PMID: 29118225.
17: Drilon A, Siena S, Ou SI, Patel M, Ahn MJ, Lee J, Bauer TM, Farago AF, Wheler JJ, Liu SV, Doebele R, Giannetta L, Cerea G, Marrapese G, Schirru M, Amatu A, Bencardino K, Palmeri L, Sartore-Bianchi A, Vanzulli A, Cresta S, Damian S, Duca M, Ardini E, Li G, Christiansen J, Kowalski K, Johnson AD, Patel R, Luo D, Chow-Maneval E, Hornby Z, Multani PS, Shaw AT, De Braud FG. Safety and Antitumor Activity of the Multitargeted Pan-TRK, ROS1, and ALK Inhibitor Entrectinib: Combined Results from Two Phase I Trials (ALKA-372-001 and STARTRK-1). Cancer Discov. 2017 Apr;7(4):400-409. doi: 10.1158/2159-8290.CD-16-1237. Epub 2017 Feb 9. PubMed PMID: 28183697; PubMed Central PMCID: PMC5380583.
18: Menichincheri M, Ardini E, Magnaghi P, Avanzi N, Banfi P, Bossi R, Buffa L, Canevari G, Ceriani L, Colombo M, Corti L, Donati D, Fasolini M, Felder E, Fiorelli C, Fiorentini F, Galvani A, Isacchi A, Borgia AL, Marchionni C, Nesi M, Orrenius C, Panzeri A, Pesenti E, Rusconi L, Saccardo MB, Vanotti E, Perrone E, Orsini P. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor. J Med Chem. 2016 Apr 14;59(7):3392-408. doi: 10.1021/acs.jmedchem.6b00064. Epub 2016 Mar 30. Erratum in: J Med Chem. 2019 Sep 12;62(17):8364. PubMed PMID: 27003761.
19: Ardini E, Menichincheri M, Banfi P, Bosotti R, De Ponti C, Pulci R, Ballinari D, Ciomei M, Texido G, Degrassi A, Avanzi N, Amboldi N, Saccardo MB, Casero D, Orsini P, Bandiera T, Mologni L, Anderson D, Wei G, Harris J, Vernier JM, Li G, Felder E, Donati D, Isacchi A, Pesenti E, Magnaghi P, Galvani A. Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications. Mol Cancer Ther. 2016 Apr;15(4):628-39. doi: 10.1158/1535-7163.MCT-15-0758. Epub 2016 Mar 3. PubMed PMID: 26939704.
20: Drilon A, Li G, Dogan S, Gounder M, Shen R, Arcila M, Wang L, Hyman DM, Hechtman J, Wei G, Cam NR, Christiansen J, Luo D, Maneval EC, Bauer T, Patel M, Liu SV, Ou SH, Farago A, Shaw A, Shoemaker RF, Lim J, Hornby Z, Multani P, Ladanyi M, Berger M, Katabi N, Ghossein R, Ho AL. What hides behind the MASC: clinical response and acquired resistance to entrectinib after ETV6-NTRK3 identification in a mammary analogue secretory carcinoma (MASC). Ann Oncol. 2016 May;27(5):920-6. doi: 10.1093/annonc/mdw042. Epub 2016 Feb 15. PubMed PMID: 26884591; PubMed Central PMCID: PMC4843186.

Explore Compound Types